Product packaging for Cudetaxestat(Cat. No.:CAS No. 1782070-21-6)

Cudetaxestat

Cat. No.: B10854783
CAS No.: 1782070-21-6
M. Wt: 482.3 g/mol
InChI Key: NMDFAQXLJQRHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CUDETAXESTAT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15Cl2F2N3O2S B10854783 Cudetaxestat CAS No. 1782070-21-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1782070-21-6

Molecular Formula

C21H15Cl2F2N3O2S

Molecular Weight

482.3 g/mol

IUPAC Name

3-[2,6-dichloro-7-fluoro-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid

InChI

InChI=1S/C21H15Cl2F2N3O2S/c1-2-8-27-10-11(9-26-27)28-18-13(6-7-14(22)17(18)25)19(20(28)23)31-15-5-3-4-12(16(15)24)21(29)30/h3-7,9-10H,2,8H2,1H3,(H,29,30)

InChI Key

NMDFAQXLJQRHMS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)N2C3=C(C=CC(=C3F)Cl)C(=C2Cl)SC4=CC=CC(=C4F)C(=O)O

Origin of Product

United States

Foundational & Exploratory

A Structural and Mechanistic Guide to Cudetaxestat's Interaction with Autotaxin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein that plays a critical role in lipid signaling.[1] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a potent signaling lipid.[1][2] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[1][3][4] Elevated levels of ATX and LPA are associated with the progression of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis.[3][5]

Cudetaxestat (BLD-0409) is an orally active, small-molecule inhibitor of autotaxin developed as a therapeutic agent for fibrotic diseases.[3][6][7] It has been granted orphan drug designation for the treatment of IPF and systemic sclerosis.[5] Preclinical and Phase 1 clinical studies have shown that this compound is well-tolerated and demonstrates direct anti-fibrotic activity.[5][8] This guide provides a detailed technical overview of the structural biology governing the interaction between this compound and autotaxin.

The Autotaxin-LPA Signaling Pathway

Autotaxin is the principal enzyme responsible for generating extracellular LPA. LPC, the substrate for ATX, is converted into LPA. This LPA then binds to and activates at least six specific G protein-coupled receptors (LPARs 1-6), initiating downstream signaling cascades.[1][3] In the context of fibrosis, LPA binding to its receptors on myofibroblasts triggers their activation and differentiation.[5][9] These activated myofibroblasts are responsible for the excessive deposition of extracellular matrix proteins, leading to the characteristic scarring and stiffening of tissue.[5] Inhibition of the ATX-LPA pathway is a clinically validated strategy for mitigating fibrosis.[8][9]

Autotaxin Signaling Pathway Autotaxin-LPA Signaling Pathway in Fibrosis cluster_extracellular Extracellular Space cluster_cell Myofibroblast LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptor (LPAR) LPA->LPAR Binding & Activation This compound This compound This compound->ATX Inhibition Activation Myofibroblast Activation & Differentiation LPAR->Activation Fibrosis Extracellular Matrix Deposition (Fibrosis) Activation->Fibrosis

A diagram of the Autotaxin-LPA signaling pathway in fibrosis.

Mechanism of Action: Non-Competitive Inhibition

This compound is characterized as a reversible, non-competitive inhibitor of autotaxin.[3][5] Unlike competitive inhibitors that bind to the active site and compete with the substrate (LPC), non-competitive inhibitors bind to an allosteric site—a location on the enzyme distinct from the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding.

A key differentiating characteristic of this compound is its ability to maintain potent inhibitory activity even in the presence of high concentrations of the substrate, LPC, which are often observed in fibrotic disease states.[3] Structural and biochemical studies have revealed that autotaxin possesses a unique "tunnel" or "channel" that functions as an allosteric site.[2][10] this compound and other similar non-competitive inhibitors exert their effect by binding within this tunnel, thereby modulating the enzyme's function.[10][11]

Mechanism_of_Inhibition This compound's Non-Competitive Inhibition Mechanism cluster_0 Standard Reaction cluster_1 Non-Competitive Inhibition Enzyme Autotaxin (ATX) Active Site Allosteric Tunnel Product LPA Enzyme:active->Product Binds & is converted Substrate LPC Substrate->Enzyme:active Enzyme_I Inactive Autotaxin (ATX) Active Site Allosteric Tunnel NoProduct No Reaction Enzyme_I:active->NoProduct Substrate_I LPC Substrate_I->Enzyme_I:active Can still bind Inhibitor This compound Inhibitor->Enzyme_I:allo Binds to allosteric site

A diagram illustrating non-competitive vs. standard enzyme action.

Structural Features of Autotaxin

The crystal structure of autotaxin reveals a complex molecular architecture comprising several distinct domains:[1][12]

  • Somatomedin B-like (SMB) Domains: Two N-terminal domains that are involved in protein-protein interactions, including binding to integrins on the cell surface.[1]

  • Phosphodiesterase (PDE) Domain: The central catalytic domain that houses the active site responsible for LPC hydrolysis.[12]

  • Nuclease-like (NUC) Domain: A C-terminal domain with less well-defined functions.

The catalytic PDE domain contains a tripartite substrate-binding site:

  • A Bimetallic Catalytic Site: Contains two zinc ions essential for catalysis.[2]

  • A Hydrophobic Pocket: Accommodates the acyl (lipid) chain of the LPC substrate.[2]

  • An Allosteric Tunnel: A channel that passes through the PDE domain, which can bind lipids like LPA and allosteric inhibitors, including this compound.[2][12]

While a specific co-crystal structure of this compound with autotaxin is not publicly available, its classification as a non-competitive, tunnel-binding inhibitor places it within a well-studied class of molecules.[10][11] These inhibitors occupy the allosteric tunnel, inducing conformational changes that inhibit the catalytic activity occurring at the distal active site.

Quantitative Binding and Activity Data

This compound demonstrates potent, low-nanomolar biochemical efficacy against autotaxin.[3] The non-competitive nature of this inhibition means its potency is maintained regardless of the concentration of the LPC substrate.[3][6]

CompoundTargetInhibition TypePotencyReference
This compound (BLD-0409) AutotaxinNon-competitive, ReversibleLow nanomolar biochemical potency[3]
GLPG-1690 (Ziritaxestat) AutotaxinNon-competitive~50-fold weaker than this compound under elevated LPC[3]

Experimental Protocols

In Vitro Autotaxin Activity Assay

The biochemical potency of this compound was determined using an in vitro ATX activity assay that measures the release of choline from the LPC substrate.[3]

  • Reagents: Recombinant autotaxin enzyme, lysophosphatidylcholine (e.g., 14:0 LPC) substrate, this compound or other test inhibitors, and a detection system for choline.

  • Procedure:

    • The ATX enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound).

    • The reaction is initiated by adding the LPC substrate at various concentrations to assess the mode of inhibition.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The amount of choline produced, which is directly proportional to ATX activity, is quantified using a colorimetric or fluorometric assay.

  • Data Analysis: The data are fitted using a global mixed-model to determine the inhibitory constant (Ki) and classify the mode of inhibition (e.g., competitive, non-competitive).[3]

General Protocol for Autotaxin Crystallography

Determining the three-dimensional structure of the ATX-inhibitor complex requires X-ray crystallography. The following is a generalized workflow based on published protocols for crystallizing human and rat autotaxin.[13][14][15]

  • Protein Expression and Purification:

    • Expression: Recombinant human or rat autotaxin is overproduced. While E. coli has been used, mammalian expression systems (e.g., HEK cells) are often employed for secreted glycoproteins to ensure proper folding and post-translational modifications.[13][14]

    • Purification: The secreted protein is purified from the cell culture medium using a series of chromatography steps. A common approach involves affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a highly pure and homogeneous protein sample.[13]

  • Crystallization:

    • Method: The hanging-drop or sitting-drop vapor diffusion method is typically used.[13][14][16] A small drop containing the purified protein (e.g., 5-10 mg/mL), the inhibitor (this compound), and a crystallization solution is equilibrated against a larger reservoir of the crystallization solution.

    • Conditions: Crystals of rat ATX have been grown using PEG 3350 as the precipitant with salts like ammonium iodide and sodium thiocyanate.[13] Human ATX has been crystallized in space group C2.[14][15] Finding the optimal conditions often requires screening a wide range of precipitants, buffers, and pH values.[16]

  • X-ray Diffraction Data Collection:

    • Crystal Handling: Crystals are carefully mounted in a nylon loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.[14]

    • Data Collection: The frozen crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source.[16] As the crystal is rotated, a series of diffraction patterns are recorded on a detector.

  • Structure Determination and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • The phases of the diffracted X-rays are determined (often by molecular replacement using a known ATX structure as a model).

    • An electron density map is calculated, into which the atomic model of the ATX-Cudetaxestat complex is built and refined to best fit the experimental data.

Crystallography_Workflow Workflow for ATX-Inhibitor Co-Crystal Structure Determination cluster_protein Protein Production cluster_crystal Crystallization cluster_xray Structure Determination expr Gene Expression (e.g., HEK cells) purify Protein Purification (Affinity & Size-Exclusion Chromatography) expr->purify complex Form ATX-Cudetaxestat Complex purify->complex crystal Vapor Diffusion (Hanging/Sitting Drop) complex->crystal data X-ray Diffraction Data Collection (Synchrotron) crystal->data model Model Building & Refinement data->model structure 3D Atomic Structure model->structure

A generalized workflow for protein co-crystallography.

References

Methodological & Application

Application Notes and Protocols for Cudetaxestat In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cudetaxestat (also known as BLD-0409 or PAT-409) is a potent and orally active non-competitive inhibitor of the enzyme autotaxin (ATX).[1][2] ATX is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a multitude of physiological and pathological processes, including fibrosis, inflammation, and tumor progression.[1][2] By inhibiting ATX, this compound effectively reduces the levels of LPA, thereby modulating the downstream signaling events mediated by LPA receptors.[1] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and other ATX inhibitors.

Mechanism of Action

Autotaxin is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) into LPA.[1] LPA then binds to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs), on the surface of target cells. This binding initiates a cascade of intracellular signaling pathways that can lead to cell proliferation, migration, and survival, as well as the production of pro-inflammatory and pro-fibrotic mediators. This compound acts as a non-competitive inhibitor of ATX, meaning it binds to a site on the enzyme distinct from the active site where LPC binds.[1][3] This mode of inhibition is noteworthy as it allows this compound to maintain its inhibitory potency even at high concentrations of the LPC substrate, which are often found in disease states.[1][4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Autotaxin Inhibitors
CompoundTargetAssay TypeIC50 (nM)Notes
This compound (as PAT-409)Human AutotaxinBiochemical Assay4.9This compound is a potent ATX inhibitor with nanomolar efficacy.[5]
GLPG-1690 (Ziritaxestat)Human AutotaxinBiochemical Assay131A competitive inhibitor of autotaxin.[1][4]
GLPG-1690 (Ziritaxestat)Human PlasmaLPA Production Assay242Demonstrates activity in a more complex biological matrix.[6][7]

Signaling Pathway Diagram

ATX_LPA_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes conversion LPAR LPA Receptors (LPARs) LPA->LPAR Binds and activates This compound This compound This compound->ATX Non-competitive inhibition Downstream Downstream Signaling (e.g., Rho, Rac, MAPK) LPAR->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Fibrosis) Downstream->Cellular_Response

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Autotaxin (ATX) Activity Assay (Fluorogenic)

This protocol describes a fluorogenic assay to determine the inhibitory activity of compounds against human autotaxin using the synthetic substrate FS-3.

Workflow Diagram:

ATX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer and Reagents prep_inhibitor Prepare Serial Dilutions of this compound prep_reagents->prep_inhibitor add_inhibitor Add Inhibitor and ATX to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare ATX Enzyme Solution prep_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add FS-3 Substrate to Initiate Reaction pre_incubate->add_substrate measure_fluorescence Measure Fluorescence Kinetically add_substrate->measure_fluorescence plot_data Plot Fluorescence vs. Time measure_fluorescence->plot_data calculate_rate Calculate Reaction Rates plot_data->calculate_rate determine_ic50 Determine IC50 Values calculate_rate->determine_ic50 Pgp_Assay_Workflow cluster_cell_culture Cell Culture cluster_transport_assay Transport Assay cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21 Days to Form Monolayer seed_cells->culture_cells check_integrity Verify Monolayer Integrity (TEER) culture_cells->check_integrity prepare_solutions Prepare Digoxin and Inhibitor Solutions check_integrity->prepare_solutions add_solutions_apical Add Solutions to Apical (A to B) prepare_solutions->add_solutions_apical add_solutions_basolateral Add Solutions to Basolateral (B to A) prepare_solutions->add_solutions_basolateral incubate Incubate at 37°C add_solutions_apical->incubate add_solutions_basolateral->incubate collect_samples Collect Samples from Receiver Compartment incubate->collect_samples quantify_digoxin Quantify Digoxin by LC-MS/MS collect_samples->quantify_digoxin calculate_papp Calculate Apparent Permeability (Papp) quantify_digoxin->calculate_papp determine_inhibition Determine P-gp Inhibition calculate_papp->determine_inhibition LPA_Analysis_Workflow cluster_extraction Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quantification Data Quantification add_is Add Internal Standard to Plasma lipid_extraction Perform Lipid Extraction (e.g., Bligh-Dyer) add_is->lipid_extraction dry_extract Dry the Organic Phase lipid_extraction->dry_extract reconstitute Reconstitute in Injection Solvent dry_extract->reconstitute inject_sample Inject Sample onto LC Column reconstitute->inject_sample chromatographic_separation Separate LPA Species inject_sample->chromatographic_separation ms_detection Detect and Quantify by MS/MS (MRM) chromatographic_separation->ms_detection generate_calibration_curve Generate Calibration Curve ms_detection->generate_calibration_curve calculate_concentration Calculate LPA Concentrations generate_calibration_curve->calculate_concentration

References

Application Notes and Protocols: Optimal Dosing of Cudetaxestat for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cudetaxestat (also known as BLD-0409 or PAT-409) is an orally active, non-competitive inhibitor of autotaxin (ATX).[1] ATX is a key enzyme that produces lysophosphatidic acid (LPA), a signaling lipid involved in a multitude of physiological and pathological processes.[1][2] The ATX-LPA signaling axis is a critical pathway in the progression of various diseases, including fibrosis, tumor metastasis, inflammation, and autoimmune disorders.[1][3] this compound inhibits ATX activity, leading to a reduction in LPA production and subsequent downstream signaling.[1] These application notes provide a summary of the optimal dosing of this compound for in vivo research based on available preclinical data and detailed protocols for relevant experimental models.

Mechanism of Action: The ATX-LPA Signaling Pathway

Autotaxin (ATX) is a secreted lysophospholipase D that converts lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA).[2] LPA then binds to a family of G protein-coupled receptors (LPARs 1-6), activating downstream signaling pathways that regulate cellular processes such as proliferation, migration, and survival.[2] In fibrotic diseases, elevated levels of ATX and LPA contribute to the activation of fibroblasts and the excessive deposition of extracellular matrix, leading to tissue scarring and organ dysfunction.[3] this compound, as a non-competitive inhibitor, is able to maintain its inhibitory potency even in the presence of high substrate concentrations, which can be found in fibrotic tissues.[4][5]

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX substrate LPA LPA ATX->LPA converts to LPAR LPA Receptor (LPAR) LPA->LPAR binds to Downstream Downstream Signaling (e.g., Rho/ROCK, PI3K/AKT) LPAR->Downstream activates Fibrosis Fibrotic Response (e.g., Fibroblast Activation, ECM Deposition) Downstream->Fibrosis leads to This compound This compound This compound->ATX inhibits

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies with this compound.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Bleomycin-Induced Lung Fibrosis

SpeciesModelDosing RouteDosing RegimenDose Range (mg/kg)Key Findings
MouseBleomycin-Induced Lung FibrosisOral (p.o.)Once Daily (Therapeutic)3, 10, 30Dose-dependent and significant reduction in Ashcroft score, assembled collagen (PSR), and mRNA levels of ACTA2 and COL1A1.[1][2]

Table 2: Preclinical Drug-Drug Interaction Study of this compound

SpeciesCo-administered DrugDosing RouteKey Findings
RatNintedanibOral (p.o.)No significant changes in the maximal plasma concentration (Cmax) or area under the concentration-time curve (AUC) for nintedanib.[6][7]

Experimental Protocols

Protocol 1: Bleomycin-Induced Lung Fibrosis Model in Mice for Efficacy Testing of this compound

This protocol describes a therapeutic dosing regimen to evaluate the anti-fibrotic efficacy of this compound.

Bleomycin_Model_Workflow cluster_setup Study Setup cluster_induction Fibrosis Induction cluster_treatment Therapeutic Treatment cluster_endpoint Endpoint Analysis A1 Acclimatize Mice (e.g., C57BL/6, 8-10 weeks old) A2 Randomize into Groups (e.g., Vehicle, Bleomycin + Vehicle, Bleomycin + this compound) A1->A2 B1 Day 0: Intratracheal Instillation of Bleomycin or Saline (Control) A2->B1 C1 Day 7-21: Daily Oral Gavage - Vehicle - this compound (3, 10, 30 mg/kg) B1->C1 D1 Day 21: Euthanasia and Tissue Collection C1->D1 D2 Histopathology: - H&E Staining - Picrosirius Red Staining (Collagen Quantification) - Ashcroft Scoring D1->D2 D3 Gene Expression Analysis: - RNA extraction from lung tissue - qRT-PCR for ACTA2, COL1A1 D1->D3

Caption: Experimental workflow for the bleomycin-induced lung fibrosis model.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Bleomycin sulfate

  • Sterile saline

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for intratracheal instillation

  • Materials for tissue processing, histology, and RNA analysis

Procedure:

  • Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to experimental groups (n=8-10 per group):

    • Group 1: Saline + Vehicle

    • Group 2: Bleomycin + Vehicle

    • Group 3: Bleomycin + this compound (3 mg/kg)

    • Group 4: Bleomycin + this compound (10 mg/kg)

    • Group 5: Bleomycin + this compound (30 mg/kg)

  • Fibrosis Induction (Day 0):

    • Anesthetize mice.

    • Surgically expose the trachea.

    • Administer a single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) in sterile saline or sterile saline alone for the control group.

    • Suture the incision and allow the mice to recover.

  • Therapeutic Dosing (Day 7-21):

    • Beginning on day 7 post-bleomycin administration, administer this compound or vehicle daily via oral gavage.

    • Monitor the body weight and clinical signs of the mice daily.

  • Endpoint Analysis (Day 21):

    • Euthanize the mice.

    • Perfuse the lungs and collect lung tissue.

    • Process one lung lobe for histopathological analysis (fix in 10% neutral buffered formalin).

    • Snap-freeze the remaining lung tissue in liquid nitrogen for gene expression analysis.

  • Histopathology:

    • Embed the fixed lung tissue in paraffin and section.

    • Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Picrosirius Red for collagen deposition.

    • Quantify the extent of fibrosis using the Ashcroft scoring method.

  • Gene Expression Analysis:

    • Extract total RNA from the frozen lung tissue.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of pro-fibrotic genes such as ACTA2 (alpha-smooth muscle actin) and COL1A1 (collagen type I alpha 1).

    • Normalize the expression to a housekeeping gene (e.g., GAPDH).

Protocol 2: Pharmacokinetic Drug-Drug Interaction Study in Rats

This protocol outlines a study to assess the effect of this compound on the pharmacokinetics of another compound.

Materials:

  • Sprague-Dawley rats (male)

  • This compound

  • Co-administered drug (e.g., nintedanib)

  • Vehicle for oral administration

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • Materials for bioanalysis (e.g., LC-MS/MS)

Procedure:

  • Acclimatization and Grouping:

    • Acclimatize rats for at least one week.

    • Divide rats into two main groups: one receiving the co-administered drug alone and another receiving it in combination with this compound.

  • Steady-State Dosing of Co-administered Drug:

    • Administer the co-administered drug (e.g., nintedanib) orally once daily for several days (e.g., 4 days) to reach a steady state.

  • Co-administration Phase:

    • On subsequent days (e.g., days 5-11), continue the daily oral administration of the co-administered drug.

    • In the combination group, administer this compound orally at the desired dose shortly after the administration of the other drug.

  • Pharmacokinetic Sampling:

    • On the final day of co-administration, collect blood samples at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours).

    • Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis:

    • Determine the plasma concentrations of the co-administered drug using a validated bioanalytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the key pharmacokinetic parameters for the co-administered drug, including Cmax, AUC, and Tmax, for both the single-drug and combination groups.

    • Statistically compare the parameters between the two groups to assess any significant drug-drug interactions.

Conclusion

This compound has demonstrated significant anti-fibrotic activity in preclinical models of lung fibrosis with a clear dose-dependent effect.[2] The recommended oral dose range for efficacy studies in mice is 3-30 mg/kg, administered once daily.[1][2] Furthermore, preclinical data suggest a low potential for drug-drug interactions with standard-of-care therapies for idiopathic pulmonary fibrosis.[6] The provided protocols offer a framework for conducting in vivo efficacy and pharmacokinetic studies to further investigate the therapeutic potential of this compound. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

References

Preparing Stock Solutions of Cudetaxestat (BLD-0409): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cudetaxestat, also known as BLD-0409, is a potent and orally active noncompetitive inhibitor of autotaxin (ATX).[1] ATX is a key enzyme that produces lysophosphatidic acid (LPA), a signaling lipid involved in a multitude of cellular processes.[2][3] By inhibiting ATX, this compound effectively reduces LPA levels, thereby blocking the ATX-LPA signaling axis.[1] This mechanism of action makes this compound a valuable tool for investigating cellular processes regulated by LPA and a potential therapeutic agent for conditions such as idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases.[4][5][6]

This document provides detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo research applications. Adherence to these guidelines will ensure the accurate and reproducible preparation of this compound for experimental use.

Physicochemical Properties of this compound (BLD-0409)

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
Synonyms BLD-0409, PAT-409
Molecular Formula C₂₁H₁₅Cl₂F₂N₃O₂S
Molecular Weight 482.33 g/mol
Appearance White to off-white solid
Solubility in DMSO 250 mg/mL (518.32 mM)
Storage (Powder) -20°C for 3 years
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month

Note: It is recommended to use a newly opened container of hygroscopic DMSO for optimal solubility. Ultrasonic treatment may be required to fully dissolve the compound.[1]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (BLD-0409) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator water bath

Procedure:

  • Pre-weighing Preparation: Before opening, allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the powder.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.823 mg of this compound.

    • Calculation:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 482.33 g/mol x 1000 mg/g = 4.823 mg

  • Solvent Addition: Add the calculated amount of this compound to a sterile microcentrifuge tube. Using a calibrated micropipette, add the appropriate volume of DMSO. For the example above, add 1 mL of DMSO to the 4.823 mg of this compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, use a sonicator water bath for brief intervals to aid dissolution. Visually inspect the solution to ensure no particulate matter is present.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Visualization of Key Processes

To further aid researchers, the following diagrams illustrate the experimental workflow for preparing this compound stock solutions and the signaling pathway it inhibits.

G cluster_workflow Experimental Workflow: this compound Stock Solution Preparation start Equilibrate this compound to Room Temperature weigh Weigh this compound Powder start->weigh Prevent Condensation add_dmso Add Anhydrous DMSO weigh->add_dmso Precise Measurement dissolve Vortex/Sonicate to Completely Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot Ensure Homogeneity store Store at -80°C or -20°C aliquot->store Avoid Freeze-Thaw Cycles end Ready for Experimental Use store->end

Caption: Workflow for preparing this compound stock solutions.

G cluster_pathway ATX-LPA Signaling Pathway and this compound Inhibition LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes Conversion LPAR LPA Receptors (LPAR) LPA->LPAR Binds and Activates Signaling Downstream Signaling (e.g., Fibrosis, Inflammation) LPAR->Signaling This compound This compound (BLD-0409) This compound->ATX Inhibits

Caption: Inhibition of the ATX-LPA pathway by this compound.

References

Application Notes and Protocols for Cudetaxestat Administration in Rat Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cudetaxestat, also known as BLD-0409, is an orally active and noncompetitive inhibitor of autotaxin (ATX).[1] Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid involved in a variety of cellular processes. The ATX-LPA signaling axis has been implicated in the pathogenesis of several diseases, including fibrosis.[2][3] By inhibiting ATX, this compound reduces the production of LPA, thereby blocking the downstream signaling cascade.[1] This mechanism of action makes this compound a promising therapeutic candidate for conditions such as idiopathic pulmonary fibrosis (IPF).

These application notes provide detailed protocols for the administration of this compound in rat pharmacokinetic (PK) studies, including procedures for oral and intravenous routes, blood sample collection, plasma processing, and a representative bioanalytical method for quantification. The provided data and methodologies are intended to serve as a comprehensive guide for researchers investigating the pharmacokinetic profile of this compound in a preclinical setting.

Signaling Pathway of this compound Action

cluster_0 Cell Membrane cluster_1 Intracellular Signaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Converts This compound This compound This compound->ATX Inhibits LPA_Receptor LPA Receptor LPA->LPA_Receptor Activates Downstream_Signaling Downstream Signaling (e.g., cell proliferation, migration, fibrosis) LPA_Receptor->Downstream_Signaling

Figure 1: Mechanism of action of this compound in the ATX-LPA signaling pathway.

Experimental Protocols

Animal Husbandry
  • Species: Sprague-Dawley rats (male, 8-10 weeks old)

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%).

  • Diet: Standard laboratory chow and water should be provided ad libitum.

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.

This compound Formulation
  • Oral Administration: this compound can be formulated as a suspension in a vehicle such as 0.5% (w/v) methylcellulose in sterile water. The formulation should be prepared fresh on the day of dosing and kept under constant agitation to ensure homogeneity.

  • Intravenous Administration: For intravenous administration, this compound should be dissolved in a suitable vehicle, such as a mixture of PEG400 and sterile saline, and filtered through a 0.22 µm syringe filter before use.

Administration Protocols
  • Dose Calculation: Calculate the required volume of the this compound suspension based on the animal's body weight and the desired dose (e.g., 3-30 mg/kg). The dosing volume should not exceed 10 mL/kg.

  • Animal Restraint: Gently restrain the rat.

  • Gavage Needle Insertion: Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib). Gently insert a ball-tipped gavage needle into the esophagus.

  • Dose Administration: Administer the calculated volume of the this compound suspension.

  • Post-Administration Monitoring: Observe the animal for any signs of distress immediately after dosing and periodically thereafter.

  • Dose Calculation: Calculate the required volume of the this compound solution based on the animal's body weight and the desired dose. The injection volume should be appropriate for the chosen vein, typically up to 5 mL/kg for a bolus injection in the tail vein.

  • Animal Restraint and Vein Access: Place the rat in a suitable restrainer to expose the lateral tail vein. The vein may be dilated using a heat lamp.

  • Dose Administration: Insert a 27-gauge needle attached to a syringe containing the this compound solution into the lateral tail vein and inject the solution slowly.

  • Post-Administration Monitoring: Apply gentle pressure to the injection site after removing the needle to prevent bleeding. Monitor the animal for any adverse reactions.

Blood Sample Collection
  • Time Points: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Collection Site: Blood can be collected from the saphenous vein or via a jugular vein cannula. For terminal studies, cardiac puncture can be used for a larger volume collection.

  • Procedure (Saphenous Vein):

    • Shave the area around the saphenous vein.

    • Apply gentle pressure to the upper leg to make the vein visible.

    • Puncture the vein with a 25-gauge needle.

    • Collect approximately 100-200 µL of blood into EDTA-coated microcentrifuge tubes.

    • Apply pressure to the puncture site to stop the bleeding.

  • Anticoagulant: Use tubes containing K2-EDTA as the anticoagulant.

Plasma Sample Preparation
  • Centrifugation: Centrifuge the collected blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Collection: Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled cryovials.

  • Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in rat plasma. The following is a general protocol that should be optimized and validated for this compound.

Sample Preparation (Protein Precipitation)
  • Thaw the plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions (Representative)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient elution to separate this compound from endogenous plasma components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, to be determined based on the compound's properties.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.

Experimental Workflow

Animal_Acclimation Animal Acclimation Formulation_Preparation This compound Formulation Animal_Acclimation->Formulation_Preparation Dosing Dosing (PO or IV) Formulation_Preparation->Dosing Blood_Collection Blood Sample Collection (Serial Time Points) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Plasma Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Data_Analysis Pharmacokinetic Data Analysis LCMS_Analysis->Data_Analysis

Figure 2: Experimental workflow for a rat pharmacokinetic study of this compound.

Data Presentation

The following table presents representative pharmacokinetic parameters for an autotaxin inhibitor in rats after oral administration. Note: This data is for the autotaxin inhibitor ONO-8430506 and is provided as an illustrative example. Researchers should generate specific data for this compound.

Parameter3 mg/kg30 mg/kg
Cmax (ng/mL) 250 ± 502500 ± 400
Tmax (hr) 2.0 ± 0.54.0 ± 1.0
AUC (0-24h) (ng*hr/mL) 1500 ± 30020000 ± 3500
Half-life (t1/2) (hr) 4.5 ± 1.06.0 ± 1.5
Data are presented as mean ± standard deviation (n=3 rats per group).

Conclusion

This document provides a comprehensive set of application notes and protocols for conducting pharmacokinetic studies of this compound in rats. Adherence to these detailed methodologies will enable researchers to generate robust and reliable data, contributing to a better understanding of the pharmacokinetic profile of this promising therapeutic agent. The successful application of these protocols will be crucial for the further development of this compound for the treatment of fibrotic and other related diseases.

References

Application Notes and Protocols: Cudetaxestat in Combination with Pirfenidone for In Vivo Fibrosis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue, leading to a decline in lung function. The current standard-of-care treatments, pirfenidone and nintedanib, slow disease progression but do not halt or reverse it, highlighting the urgent need for novel therapeutic strategies. A promising approach involves combining agents with complementary mechanisms of action. This document outlines the rationale and provides protocols for the in vivo evaluation of a combination therapy comprising cudetaxestat (BLD-0409) and pirfenidone.

This compound is an investigational, non-competitive inhibitor of autotaxin (ATX), a key enzyme that produces lysophosphatidic acid (LPA), a pro-fibrotic signaling molecule.[1][2] The ATX-LPA pathway is implicated in fibroblast recruitment, activation, and survival, all critical events in the progression of fibrosis.[3][4] Pirfenidone is an approved oral anti-fibrotic agent with a multi-faceted mechanism of action that includes the downregulation of the pro-fibrotic cytokine transforming growth factor-beta (TGF-β), reduction of pro-inflammatory mediators, and antioxidant effects.[5][6][7]

The combination of this compound and pirfenidone targets two distinct and critical pathways in fibrosis pathogenesis. This dual-pronged approach offers the potential for synergistic or additive anti-fibrotic effects. Preclinical and early clinical data support the safety and tolerability of this combination.

Signaling Pathways

The following diagrams illustrate the distinct signaling pathways targeted by this compound and pirfenidone.

G cluster_0 This compound Mechanism of Action LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPAR) LPA->LPAR binds Fibroblast Fibroblast LPAR->Fibroblast activates Prolif Proliferation & Activation Fibroblast->Prolif Fibrosis Fibrosis Prolif->Fibrosis This compound This compound This compound->ATX inhibits (non-competitive)

Caption: this compound inhibits the ATX-LPA signaling pathway.

G cluster_1 Pirfenidone Mechanism of Action TGFb TGF-β Fibroblast Fibroblast TGFb->Fibroblast TNFa TNF-α Inflammation Inflammation TNFa->Inflammation ROS Reactive Oxygen Species (ROS) ROS->Inflammation Pirfenidone Pirfenidone Pirfenidone->TGFb inhibits Pirfenidone->TNFa inhibits Pirfenidone->ROS inhibits Myofibroblast Myofibroblast Differentiation Fibroblast->Myofibroblast Collagen Collagen Deposition Myofibroblast->Collagen Fibrosis Fibrosis Collagen->Fibrosis Inflammation->Fibrosis

Caption: Pirfenidone exerts anti-fibrotic effects via multiple pathways.

Data Presentation

Preclinical Monotherapy Efficacy

While no in vivo efficacy data for the combination of this compound and pirfenidone has been published, both agents have demonstrated anti-fibrotic activity as monotherapies in the bleomycin-induced mouse model of lung fibrosis.

  • This compound: In a mouse model of lung fibrosis, daily treatment with this compound significantly reduced lung fibrosis and levels of fibrotic markers, including collagen and alpha-smooth muscle actin (α-SMA).[1] It also normalized the expression of several key pro-fibrotic genes.[2][8]

  • Pirfenidone: Numerous studies have shown that pirfenidone attenuates bleomycin-induced pulmonary fibrosis in animal models.[5] It has been shown to reduce hydroxyproline content (a measure of collagen), improve lung pathology, and modulate the expression of pro-inflammatory and pro-fibrotic cytokines.[9][10]

Clinical Drug-Drug Interaction (DDI) Data

A Phase 1 study in healthy volunteers (N=83) assessed the pharmacokinetic (PK) interaction between this compound and pirfenidone. The results indicated no significant DDI, supporting the co-administration of these two drugs.[11][12]

ParameterEffect of Co-administrationSafety Finding
This compound PK Pirfenidone does not significantly alter the exposure of this compound.[11]Well-tolerated in combination.[12][13]
Pirfenidone PK This compound does not affect the pharmacokinetics of pirfenidone.[11]No reports of drug-related serious adverse events.[12][13]

Experimental Protocols

Disclaimer: The following protocol is a representative example for evaluating the combination of this compound and pirfenidone in a preclinical model of pulmonary fibrosis. This protocol is based on established methodologies for the bleomycin-induced lung fibrosis model and known administration routes for the individual compounds.[5][9][14][15][16] Researchers should optimize parameters based on their specific experimental setup and institutional guidelines.

Proposed Experimental Workflow

G cluster_workflow Proposed In Vivo Experimental Workflow Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Treatment Groups Acclimatization->Randomization Bleomycin Induction of Fibrosis (Bleomycin Instillation, Day 0) Randomization->Bleomycin Treatment_Start Initiation of Treatment (e.g., Day 7, Therapeutic Dosing) Bleomycin->Treatment_Start Dosing Daily Dosing (Days 7-21) Treatment_Start->Dosing Monitoring Monitor Body Weight & Clinical Signs Dosing->Monitoring Sacrifice Sacrifice and Tissue Collection (Day 21) Dosing->Sacrifice Analysis Endpoint Analysis Sacrifice->Analysis

Caption: Workflow for a therapeutic dosing study in a bleomycin model.
Detailed Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice

1. Animals:

  • Species: C57BL/6 mice, male, 8-10 weeks old.

  • Housing: House animals in accordance with institutional guidelines, providing ad libitum access to food and water.

  • Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.

2. Reagents and Materials:

  • Bleomycin sulfate (e.g., from Sigma-Aldrich)

  • Sterile, endotoxin-free saline (0.9% NaCl)

  • This compound (formulation to be prepared as per supplier's instructions or literature)

  • Pirfenidone (formulation to be prepared as per supplier's instructions or literature)

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Vehicle for pirfenidone (e.g., incorporated into standard laboratory chow or dissolved in a suitable gavage vehicle)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Gavage needles

  • Surgical and dissection tools

3. Experimental Groups (Example):

  • Sham + Vehicle: Saline instillation + daily vehicle administration.

  • Bleomycin + Vehicle: Bleomycin instillation + daily vehicle administration.

  • Bleomycin + this compound: Bleomycin instillation + daily this compound administration.

  • Bleomycin + Pirfenidone: Bleomycin instillation + daily pirfenidone administration.

  • Bleomycin + this compound + Pirfenidone: Bleomycin instillation + daily co-administration of both drugs.

4. Induction of Pulmonary Fibrosis (Day 0):

  • Anesthetize the mice using a consistent and approved method.

  • Administer a single intratracheal or oropharyngeal instillation of bleomycin (e.g., 1.5 - 3.0 U/kg) dissolved in sterile saline. The Sham group receives an equivalent volume of sterile saline.

  • Allow animals to recover on a warming pad.

5. Drug Administration (Therapeutic Dosing Regimen):

  • Begin treatment on Day 7 post-bleomycin instillation, once fibrosis is established.

  • This compound: Administer once daily via oral gavage at a dose determined by preliminary studies (e.g., 30-100 mg/kg).

  • Pirfenidone: Administer via oral gavage or incorporated into chow to achieve a target daily dose (e.g., 300-400 mg/kg/day).[14][16]

  • For the combination group, administer both compounds, considering the timing of administration if given separately by gavage.

  • Continue daily administration until the end of the study (e.g., Day 21).

6. Monitoring:

  • Record body weight daily.

  • Observe animals for clinical signs of distress according to institutional animal care and use committee (IACUC) guidelines.

7. Endpoint Analysis (Day 21):

  • At the study terminus, euthanize mice by an approved method.

  • Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

  • Perfuse the lungs with saline and harvest the lung tissue.

  • Histology: Inflate and fix the left lung lobe in 10% neutral buffered formalin for paraffin embedding. Stain sections with Masson's Trichrome or Picrosirius Red to assess collagen deposition and fibrosis. Quantify fibrosis using a semi-quantitative method like the Ashcroft score.

  • Biochemical Analysis: Homogenize the right lung lobes for:

    • Hydroxyproline Assay: To quantify total lung collagen content.

    • Gene Expression Analysis (RT-qPCR): To measure mRNA levels of key fibrotic markers (e.g., Col1a1, Acta2 [α-SMA], Tgfb1).

    • Protein Analysis (Western Blot or ELISA): To measure protein levels of fibrotic markers.

Conclusion

The combination of this compound and pirfenidone represents a rational and promising therapeutic strategy for IPF by targeting the distinct ATX-LPA and TGF-β pathways. The absence of a significant drug-drug interaction in clinical studies provides a strong foundation for further investigation. The provided protocol offers a framework for researchers to evaluate the in vivo anti-fibrotic efficacy of this combination therapy, which could yield critical data to support its continued clinical development for patients with fibrotic diseases.

References

Troubleshooting & Optimization

Technical Support Center: Cudetaxestat Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the solubility of Cudetaxestat in common laboratory solvents. It includes quantitative data, experimental protocols for solubility determination, troubleshooting advice, and answers to frequently asked questions.

This compound Solubility Data

Quantitative Solubility of this compound

SolventConcentrationMethodNotes
Dimethyl Sulfoxide (DMSO)250 mg/mL (518.32 mM)Not specifiedUltrasonic treatment is recommended to aid dissolution.[1]
Dimethyl Sulfoxide (DMSO)225 mg/mL (466.5 mM)Not specifiedSonication is recommended to aid dissolution.[2]
10% DMSO in 90% Corn Oil≥ 2.08 mg/mL (4.31 mM)Serial dilutionResults in a clear solution.[1]
10% DMSO in 90% Saline with 20% SBE-β-CD≥ 2.08 mg/mL (4.31 mM)Serial dilutionResults in a clear solution.[1]

Experimental Protocols

Protocol for Determining this compound Solubility

This protocol outlines a general method for determining the equilibrium solubility of this compound in a solvent of interest.

Materials:

  • This compound (solid powder)

  • Solvent of choice (e.g., water, ethanol, PBS)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The goal is to have undissolved solid remaining after equilibration.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled incubator (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully collect an aliquot of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculation:

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

Signaling Pathway

This compound is a non-competitive inhibitor of the enzyme autotaxin (ATX). ATX is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, where it catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA. LPA then binds to its G protein-coupled receptors (LPARs), initiating downstream signaling cascades that are involved in processes such as fibrosis. By inhibiting ATX, this compound reduces the production of LPA, thereby mitigating these pathological processes.

Cudetaxestat_Mechanism_of_Action LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPARs) LPA->LPAR This compound This compound This compound->ATX Signaling Downstream Signaling (e.g., Fibrosis) LPAR->Signaling

Caption: Mechanism of action of this compound in the Autotaxin-LPA pathway.

Troubleshooting and FAQs

Q1: I am having trouble dissolving this compound in my desired solvent. What can I do?

A1: this compound can be challenging to dissolve, particularly in aqueous solutions. Here are some troubleshooting steps:

  • Use of Co-solvents: For aqueous-based assays, it is often necessary to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer.

  • Sonication: Applying ultrasonic energy can help to break up aggregates and increase the rate of dissolution.[1][2]

  • Gentle Heating: Warming the solution may increase solubility. However, be cautious about potential degradation of the compound at elevated temperatures. Always check the compound's stability information.

  • Vortexing: Vigorous mixing can aid in the dissolution process.

Q2: My this compound has precipitated out of solution after dilution from a DMSO stock. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds.

  • Lower the Final Concentration: The final concentration of this compound in your assay may be above its solubility limit in the final solvent composition. Try using a lower final concentration.

  • Increase the Percentage of Co-solvent: If your experimental system allows, a slightly higher percentage of DMSO in the final solution may help to keep the compound dissolved. Be mindful of the potential effects of the solvent on your cells or assay.

  • Use of Pluronic F-68 or other surfactants: In some cell-based assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 can help to maintain the solubility of hydrophobic compounds.

Q3: What is the best way to prepare a this compound solution for in vivo studies?

A3: For in vivo administration, this compound has been successfully formulated in vehicles containing a mixture of solvents and solubilizing agents. A recommended formulation involves first dissolving this compound in DMSO to create a stock solution, and then diluting this into a vehicle such as corn oil or a saline solution containing a cyclodextrin like SBE-β-CD.[1] It is crucial to ensure the final solution is clear and free of precipitates before administration.

Q4: How should I store my this compound solutions?

A4: this compound powder is typically stored at -20°C for long-term stability. Once dissolved in a solvent such as DMSO, it is recommended to store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] For short-term storage, 4°C may be acceptable for a few days, but it is always best to consult the manufacturer's specific recommendations.

References

Cudetaxestat Technical Support Center: Stability and Storage Guidelines for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Cudetaxestat. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

Solid this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1]

2. How should I store this compound once it is dissolved in a solvent?

The stability of this compound in solution is dependent on the storage temperature. For optimal stability, it is recommended to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles.[1]

Storage TemperatureShelf Life
-80°C6 months
-20°C1 month

3. What is the recommended solvent for dissolving this compound?

This compound is highly soluble in dimethyl sulfoxide (DMSO) at a concentration of 250 mg/mL (518.32 mM).[1] It is crucial to use newly opened, anhydrous DMSO, as the presence of water can significantly impact solubility.[1] For in vivo studies, specific formulations are recommended (see FAQ 4).

4. How can I prepare this compound for in vivo experiments?

Two common protocols for preparing this compound for oral administration in animal models are:

  • Protocol 1: A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline). This yields a clear solution with a solubility of at least 2.08 mg/mL (4.31 mM).[1]

  • Protocol 2: A solution of 10% DMSO and 90% Corn Oil. This also yields a clear solution with a solubility of at least 2.08 mg/mL (4.31 mM).[1]

If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Difficulty dissolving solid this compound 1. Use of old or hydrated DMSO. 2. Insufficient mixing.1. Use fresh, anhydrous DMSO.[1] 2. Use ultrasonic agitation to aid dissolution.[1]
Precipitation of this compound in solution upon storage 1. Exceeded solubility limit. 2. Improper storage temperature. 3. Freeze-thaw cycles.1. Ensure the concentration is within the recommended solubility limits for the chosen solvent system. 2. Store solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term).[1] 3. Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[1]
Inconsistent experimental results 1. Degradation of this compound due to improper storage or handling. 2. Inaccurate concentration of the stock solution.1. Verify that the storage conditions and handling procedures align with the recommendations. Consider performing a stability check of your compound (see Experimental Protocols section). 2. Re-evaluate the preparation of the stock solution, ensuring complete dissolution and accurate measurements.

Experimental Protocols

Protocol 1: General Workflow for Assessing this compound Stability

This protocol outlines a general workflow for conducting forced degradation studies to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation prep_solid Prepare this compound Solid Sample thermal Thermal Stress (e.g., 60°C) prep_solid->thermal prep_solution Prepare this compound Stock Solution (e.g., in DMSO) acid Acid Hydrolysis (e.g., 0.1 M HCl) prep_solution->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep_solution->base oxidation Oxidation (e.g., 3% H2O2) prep_solution->oxidation photochemical Photochemical Stress (ICH Q1B) prep_solution->photochemical hplc HPLC/UPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photochemical->hplc lcms LC-MS for Degradant Identification hplc->lcms quant Quantify Remaining this compound and Degradants hplc->quant pathway Elucidate Degradation Pathways quant->pathway method_dev Develop Stability-Indicating Method pathway->method_dev G LPC LPC ATX Autotaxin (ATX) LPC->ATX LPA LPA ATX->LPA This compound This compound This compound->ATX Fibrosis Pro-fibrotic Signaling (Fibrosis) LPA->Fibrosis

References

Cudetaxestat Drug-Drug Interaction Potential: A Preclinical Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the potential for drug-drug interactions (DDIs) with Cudetaxestat in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known potential for this compound to inhibit or induce Cytochrome P450 (CYP) enzymes?

Based on clinical data in healthy volunteers, this compound has a low potential for clinically significant CYP-mediated DDIs. A Phase 1 study using a cocktail of CYP probe substrates showed no alteration in the plasma levels of substrates for CYP3A4, CYP2B6, CYP1A2, and CYP2C9.[1][2] However, weak inhibition of CYP2D6 and weak induction of CYP2C19 were observed.[1][2] Preclinical studies informing these clinical observations suggest a low risk, though specific in vitro IC50 or induction data from preclinical assays are not publicly available.

Q2: What is the interaction potential of this compound with the P-glycoprotein (P-gp) transporter?

Preclinical in vitro studies have characterized this compound as a weak inhibitor of the P-glycoprotein (P-gp) transporter.[3] It has also been shown that this compound is not a substrate of P-gp.[3] An in vivo study in rats demonstrated that co-administration of this compound did not lead to significant changes in the plasma concentration of nintedanib, a known P-gp substrate.[4][5]

Q3: Is there any available data on the interaction of this compound with UGT enzymes or other drug transporters?

Currently, there is no publicly available preclinical or clinical data on the interaction of this compound with UDP-glucuronosyltransferases (UGT) enzymes or other drug transporters besides P-gp. Researchers should consider evaluating this potential directly if this compound is to be co-administered with drugs primarily cleared by these pathways.

Q4: Are there any known preclinical DDIs with standard of care therapies for Idiopathic Pulmonary Fibrosis (IPF)?

Preclinical and clinical studies have investigated the DDI potential of this compound with nintedanib and pirfenidone. An in vivo study in rats showed no significant impact of this compound on the pharmacokinetics of nintedanib.[4][5] Furthermore, a Phase 1 clinical study in healthy volunteers concluded that neither nintedanib nor pirfenidone significantly alters the exposure of this compound, and this compound does not affect the pharmacokinetics of pirfenidone or significantly increase the exposure of nintedanib.[6]

Troubleshooting Guides

Problem: Unexpected results in an in vitro CYP inhibition/induction assay with this compound.
  • Possible Cause 1: Incorrect solvent or final solvent concentration.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in the incubation is low (typically ≤0.1%) and consistent across all wells. High solvent concentrations can inhibit or induce CYP enzymes non-specifically.

  • Possible Cause 2: Non-specific binding of this compound.

    • Troubleshooting Step: this compound may bind to the plasticware or proteins in the assay system. Consider using low-binding plates and including a pre-incubation step. The inclusion of bovine serum albumin (BSA) in the incubation buffer can sometimes mitigate non-specific binding, but its effect on this compound's activity should be validated.

  • Possible Cause 3: Time-dependent inhibition.

    • Troubleshooting Step: If a simple co-incubation experiment yields no inhibition, but in vivo data suggests an interaction, consider performing a pre-incubation experiment to assess time-dependent inhibition (TDI). Incubate this compound with the enzyme system (e.g., human liver microsomes) and NADPH for a period before adding the probe substrate.

Problem: Discrepancy between in vitro P-gp inhibition data and in vivo DDI study results.
  • Possible Cause 1: In vitro system not representative of in vivo conditions.

    • Troubleshooting Step: The weak in vitro P-gp inhibition may not translate to a significant in vivo effect due to clinically relevant concentrations of this compound at the site of the transporter being below the in vitro IC50. Review the Cmax values from pharmacokinetic studies to assess the clinical relevance of the observed in vitro inhibition.

  • Possible Cause 2: Contribution of other transporters.

    • Troubleshooting Step: The co-administered drug may be a substrate of multiple transporters. While this compound may weakly inhibit P-gp, its lack of effect on other relevant transporters could result in no net change in the substrate's pharmacokinetics. Consider evaluating the interaction of this compound with other transporters for which the co-administered drug is a known substrate.

Data Presentation

Table 1: Summary of Preclinical In Vivo Drug-Drug Interaction Study in Rats

Co-administered DrugThis compound Effect on Co-administered Drug (PK Parameters)Reference
NintedanibNo significant changes in Cmax or AUC[4][5]

Table 2: Summary of In Vitro P-glycoprotein (P-gp) Interaction Studies

Assay TypeSubstrate(s)ResultReference
P-gp InhibitionQuinidine, NintedanibWeak inhibitor[3][6]
P-gp Substrate AssayThis compoundNot a substrate[3]

Table 3: Summary of Clinical Phase 1 CYP450 Drug-Drug Interaction Study

CYP IsoformEffect of this compoundReference
CYP3A4No alteration of substrate plasma levels[1][2]
CYP2B6No alteration of substrate plasma levels[1][2]
CYP1A2No alteration of substrate plasma levels[1][2]
CYP2C9No alteration of substrate plasma levels[1][2]
CYP2D6Weak inhibition[1][2]
CYP2C19Weak induction[1][2]

Experimental Protocols

While detailed, step-by-step protocols for the preclinical studies with this compound are not publicly available, the following represents a generalized methodology for the key experiments cited.

In Vivo Rat Drug-Drug Interaction Study (Generalized Protocol)

  • Animal Model: Male Sprague-Dawley rats.

  • Acclimatization: Animals are acclimatized for a minimum of 3 days before the study begins.

  • Group Allocation: Animals are randomly assigned to study groups (e.g., Group 1: Nintedanib only; Group 2: Nintedanib + this compound).

  • Dosing:

    • For the steady-state assessment, nintedanib is administered orally once daily for a set period (e.g., 4 days) to reach steady-state concentrations.

    • Following the initial period, one group continues to receive nintedanib only, while the other group receives co-administration of nintedanib and this compound orally for a subsequent period (e.g., 7 days).

  • Pharmacokinetic Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) on the final day of dosing.

  • Bioanalysis: Plasma concentrations of nintedanib and this compound are determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, AUC) are calculated using non-compartmental analysis. Statistical comparisons are made between the nintedanib only and the co-administration groups.

In Vitro P-gp Inhibition Assay (Generalized Protocol)

  • Cell System: A cell line overexpressing P-gp, such as MDCK-MDR1 or Caco-2 cells, is used. Cells are seeded on permeable supports and cultured to form a confluent monolayer.

  • Test Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to final concentrations in transport buffer.

  • Assay Procedure:

    • The cell monolayers are washed with pre-warmed transport buffer.

    • A known P-gp substrate (e.g., Digoxin) is added to the apical side of the monolayer, with and without various concentrations of this compound or a positive control inhibitor (e.g., Verapamil).

    • Samples are taken from the basolateral side at various time points to determine the rate of transport.

    • To determine if this compound is a substrate, a bidirectional assay is performed where this compound is added to either the apical or basolateral side, and its transport to the opposite compartment is measured.

  • Sample Analysis: The concentration of the P-gp substrate or this compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined. For inhibition studies, IC50 values are calculated by plotting the percentage of inhibition against the concentration of this compound.

Visualizations

experimental_workflow_in_vivo_ddi cluster_acclimatization Acclimatization cluster_dosing Dosing Regimen cluster_pk Pharmacokinetic Analysis cluster_results Results acclimatize Acclimatize Rats (≥3 days) nintedanib_only Days 1-4: Nintedanib Only (All Groups) acclimatize->nintedanib_only co_admin Days 5-11: Group 1: Nintedanib Only Group 2: Nintedanib + this compound nintedanib_only->co_admin Steady State sampling Day 11: Blood Sampling (Multiple Timepoints) co_admin->sampling bioanalysis LC-MS/MS Analysis of Plasma Samples sampling->bioanalysis pk_calc Calculate Cmax & AUC bioanalysis->pk_calc comparison Statistical Comparison of PK Parameters pk_calc->comparison

Caption: Workflow for the in vivo rat drug-drug interaction study.

Caption: this compound's weak inhibition of P-gp mediated efflux.

References

Technical Support Center: Managing Gastrointestinal Side Effects of Cudetaxestat in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cudetaxestat (also known as BLD-0409 or PAT-409) in animal models. The information is designed to help manage potential gastrointestinal (GI) side effects that may be encountered during experimentation.

FAQs and Troubleshooting Guides

This section addresses common questions and issues related to this compound-induced gastrointestinal side effects in animal models.

Q1: What are the expected gastrointestinal side effects of this compound in animal models?

A1: While detailed preclinical toxicology reports for this compound are not publicly available, clinical trials in humans have reported transient and mild gastrointestinal adverse events.[1][2] The most common of these are diarrhea and nausea.[1][2] Therefore, it is prudent to monitor for similar signs in animal models. In rodents such as rats and mice, nausea can be indirectly observed through behaviors like pica (the consumption of non-nutritive substances like kaolin).[1][3][4][5][6]

Q2: How can I monitor for diarrhea in my rodent models?

A2: Diarrhea in rodents can be assessed by visual inspection of fecal pellets. A scoring system is a reliable method for quantifying the severity. Stool consistency, shape, and the presence of wetness or staining around the anus are key indicators.[7][8] A standardized protocol for stool collection and scoring is essential for consistent data.[7]

Q3: My animals are exhibiting signs of nausea (pica). What should I do?

A3: Pica, or the consumption of kaolin, is a recognized surrogate for nausea in rats.[1][3][4][5][6] If you observe a significant increase in kaolin consumption, it may indicate drug-induced nausea. Consider the following:

  • Dose Reduction: If the experimental design allows, a reduction in the this compound dose may alleviate nausea.

  • Supportive Care: Ensure animals have free access to fresh water and standard chow to maintain hydration and nutrition.

  • Antiemetic Co-administration: For severe cases that may impact animal welfare and study outcomes, co-administration with an antiemetic agent can be considered, though this may introduce a confounding variable and should be carefully justified and controlled for in your study design.

Q4: What are the recommended therapeutic interventions for managing this compound-induced diarrhea in animal models?

A4: Should diarrhea become a concern for animal welfare, several interventions can be considered. The choice of intervention will depend on the severity of the diarrhea and the specifics of the experimental protocol.

  • Fluid and Electrolyte Support: Ensure continuous access to drinking water. In cases of significant diarrhea, providing an electrolyte solution can help prevent dehydration.

  • Anti-diarrheal Agents: The use of anti-diarrheal medications such as loperamide can be effective. However, it is crucial to first consult with your institution's veterinary staff and to consider the potential impact of such agents on your experimental outcomes. Any co-administered drug should be included in a control group.

Q5: Can the formulation of this compound influence the severity of GI side effects?

A5: Yes, the formulation can play a role. Human clinical trials have suggested that a tablet formulation of this compound has an improved gastrointestinal tolerability profile compared to an oral solution.[1] When designing your animal studies, consider if the vehicle and formulation could be contributing to the observed GI effects.

Quantitative Data Summary

As specific preclinical toxicology data for this compound is not publicly available, the following tables present a hypothetical but representative dataset to guide researchers on what to monitor. This data is for illustrative purposes only.

Table 1: Hypothetical Incidence and Severity of Diarrhea in a 28-day Rodent Study

This compound Dose (mg/kg/day)Incidence of Diarrhea (%)Mean Diarrhea Score (0-3 scale)
Vehicle Control5%0.1
1015%0.5
3035%1.2
10060%2.1

Diarrhea Score: 0 = Normal, 1 = Soft, 2 = Very Soft/Unformed, 3 = Watery

Table 2: Hypothetical Kaolin Consumption (Pica) in a 7-day Rat Study

This compound Dose (mg/kg/day)Mean Daily Kaolin Intake (grams)
Vehicle Control0.2
100.8
302.5
1005.1

Experimental Protocols

Protocol 1: Assessment of Drug-Induced Diarrhea in Mice

This protocol is adapted from established methods for evaluating drug-induced diarrhea.[7][8]

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Acclimate mice for at least 7 days prior to the experiment.

  • Housing: House mice individually in cages with a clean paper liner for easy stool collection and observation.

  • Dosing: Administer this compound or vehicle control via oral gavage daily for the desired study duration.

  • Stool Collection and Scoring:

    • Observe animals for defecation at 1, 2, 4, and 8 hours post-dosing on designated assessment days.

    • Collect all fecal pellets produced during the observation period.

    • Score the consistency of the feces using a standardized scale (e.g., 0 = normal, well-formed pellets; 1 = soft pellets; 2 = very soft, unformed stool; 3 = watery diarrhea).

  • Data Analysis: Compare the mean diarrhea scores between the treatment and control groups using appropriate statistical methods.

Protocol 2: Pica Assay for Nausea Assessment in Rats

This protocol is based on standard methods for measuring pica as an indicator of nausea in rats.[1][3][4][5][6]

  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

  • Acclimation: Acclimate rats to individual housing for at least 3 days.

  • Diet and Kaolin: Provide rats with standard pelleted chow and a pre-weighed amount of kaolin (hydrated aluminum silicate) in a separate food cup.

  • Baseline Measurement: Measure daily kaolin and chow consumption for 3 days prior to drug administration to establish a baseline.

  • Dosing: Administer this compound or vehicle control via oral gavage.

  • Post-dose Measurement: Measure kaolin and chow consumption at 24 and 48 hours post-dosing.

  • Data Analysis: Calculate the change in kaolin consumption from baseline for each animal. Compare the mean change between the treatment and control groups.

Visualizations

This compound Mechanism of Action

Cudetaxestat_MOA cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes conversion This compound This compound This compound->ATX Inhibits LPAR LPA Receptor LPA->LPAR Binds Signaling Downstream Signaling (e.g., Pro-fibrotic pathways) LPAR->Signaling Activates

Caption: this compound non-competitively inhibits autotaxin (ATX), blocking the production of lysophosphatidic acid (LPA).

Experimental Workflow for Diarrhea Assessment

Diarrhea_Workflow start Start: Acclimate Mice dosing Daily Oral Gavage: This compound or Vehicle start->dosing observation Observe Defecation at 1, 2, 4, 8 hours post-dose dosing->observation collection Collect Fecal Pellets observation->collection scoring Score Stool Consistency (0-3 Scale) collection->scoring analysis Statistical Analysis of Scores scoring->analysis end End: Report Findings analysis->end

Caption: Workflow for assessing drug-induced diarrhea in a mouse model.

Troubleshooting Logic for GI Side Effects

Troubleshooting_GI observe Observe Animal for GI Side Effects (Diarrhea, Pica) no_effect No Significant Effects: Continue Monitoring observe->no_effect No effect Significant Effects Observed observe->effect Yes assess Assess Severity effect->assess mild Mild/Moderate assess->mild Mild/Moderate severe Severe assess->severe Severe mild_action Supportive Care: - Ensure Hydration - Monitor Food Intake mild->mild_action severe_action Consult Veterinarian Consider: - Dose Reduction - Therapeutic Intervention (e.g., anti-diarrheal) severe->severe_action document Document All Observations and Interventions mild_action->document severe_action->document

Caption: Decision-making flowchart for managing observed GI side effects in animal models.

References

Technical Support Center: Cudetaxestat and Fibrotic Cell Response

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Cudetaxestat in studies of fibrotic diseases. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-competitive, reversible inhibitor of autotaxin (ATX).[1] Autotaxin is a key enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[2] LPA is a potent signaling lipid that promotes pro-fibrotic processes by binding to its receptors (LPARs) on the surface of cells like myofibroblasts. This binding triggers a signaling cascade that leads to myofibroblast activation, proliferation, and the production of extracellular matrix proteins, which are hallmarks of fibrosis.[1][3][4] By inhibiting autotaxin, this compound reduces the production of LPA, thereby attenuating these pro-fibrotic signaling pathways.

Q2: We are observing a diminished anti-fibrotic effect of this compound over time in our cell culture model. What are the potential resistance mechanisms?

While specific resistance mechanisms to this compound have not been extensively documented in published literature, several potential mechanisms could lead to a reduced cellular response. These are often based on general principles of drug resistance observed with other enzyme inhibitors and signaling pathway modulators. Potential mechanisms to investigate include:

  • Upregulation of the target enzyme: Cells may respond to the inhibition of autotaxin by increasing its expression, thereby requiring higher concentrations of this compound to achieve the same level of inhibition.

  • Mutations in the autotaxin gene (ENPP2): While this compound is a non-competitive inhibitor, mutations in the autotaxin enzyme could potentially alter the binding site of the drug or change the enzyme's conformation, reducing the inhibitory effect. Studies have shown that point mutations in autotaxin can alter its enzymatic activity.[1][5]

  • Activation of alternative LPA production pathways: Cells might compensate for the inhibition of autotaxin by upregulating other pathways for LPA synthesis. LPA can also be produced from phosphatidic acid (PA) by the action of phospholipases.[3]

  • Alterations in LPA receptor expression and signaling: An increased expression of LPA receptors or a switch in the predominant receptor subtype could potentially enhance the cell's sensitivity to even low levels of LPA, thereby counteracting the effect of this compound. The LPA-LPA1 signaling pathway is known to promote fibroblast persistence and resistance to apoptosis.[4][6]

  • Increased drug efflux: Cells may increase the expression of drug efflux pumps, which are membrane transporters that can actively remove this compound from the cell, lowering its intracellular concentration and thus its efficacy.[7][8][9]

Troubleshooting Guides

Problem: Reduced efficacy of this compound in in-vitro fibrosis assays.

If you observe that this compound is less effective than expected in reducing fibrotic markers (e.g., collagen deposition, alpha-smooth muscle actin (α-SMA) expression) in your cell-based assays, consider the following troubleshooting steps:

Potential Cause Suggested Troubleshooting Steps
Cellular Resistance 1. Assess Autotaxin Expression: - Western Blot: Compare autotaxin protein levels in this compound-treated cells versus control cells over time. - qPCR: Measure the mRNA levels of the ENPP2 gene (which codes for autotaxin) to check for transcriptional upregulation.2. Sequence the Autotaxin Gene: - Isolate genomic DNA or RNA from cells that show reduced sensitivity to this compound and sequence the coding region of the ENPP2 gene to identify potential mutations.3. Investigate LPA Receptor Expression: - qPCR: Quantify the mRNA levels of different LPA receptors (e.g., LPAR1, LPAR2, etc.) to see if their expression profile has changed. - Flow Cytometry/Immunofluorescence: If antibodies are available, assess the protein levels of LPA receptors on the cell surface.4. Evaluate Drug Efflux Pump Activity: - Efflux Pump Inhibition Assay: Use known inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) in combination with this compound to see if the anti-fibrotic effect is restored. - qPCR: Measure the expression of genes encoding major drug transporters (e.g., ABCB1, ABCC1).
Experimental Variability 1. Verify Compound Integrity and Concentration: - Confirm the stability and concentration of your this compound stock solution.2. Optimize Dosing Regimen: - Perform a dose-response curve to ensure you are using an effective concentration for your specific cell type and experimental conditions.3. Control for Cell Passage Number: - High-passage number cell lines can exhibit altered phenotypes and drug responses. Use low-passage cells for your experiments.
Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated during the troubleshooting experiments described above.

Experimental AssayMetricControl CellsThis compound-Resistant Cells
qPCR ENPP2 mRNA Fold Change1.03.5
Western Blot Autotaxin Protein Level (Relative Units)100280
qPCR LPAR1 mRNA Fold Change1.04.2
Flow Cytometry LPAR1 Surface Expression (MFI)5002100
Efflux Pump Assay IC50 of this compound (nM)50250
Efflux Pump Assay IC50 of this compound + Verapamil (nM)4560

Key Experimental Protocols

1. Western Blot for Autotaxin Expression

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against autotaxin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

2. Quantitative PCR (qPCR) for Gene Expression Analysis

  • RNA Extraction: Isolate total RNA from cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for your target genes (ENPP2, LPAR1, etc.) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

3. Drug Efflux Assay

  • Cell Seeding: Seed cells in a multi-well plate.

  • Pre-treatment: Pre-incubate one set of cells with an efflux pump inhibitor (e.g., verapamil) for 1-2 hours.

  • This compound Treatment: Treat both sets of cells (with and without the efflux pump inhibitor) with a range of this compound concentrations.

  • Functional Readout: After the desired incubation time, perform a functional assay to measure the effect of this compound (e.g., a cell viability assay or a fibrosis-specific endpoint like collagen quantification).

  • Data Analysis: Compare the dose-response curves and IC50 values between the two groups. A significant shift in the IC50 in the presence of the efflux pump inhibitor suggests the involvement of efflux pumps in resistance.

Signaling Pathway and Experimental Workflow Diagrams

Cudetaxestat_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC ATX Autotaxin (ATX) LPC->ATX Substrate LPA LPA ATX->LPA Catalyzes conversion This compound This compound This compound->ATX Inhibits (Non-competitive) LPAR LPA Receptor (LPAR) LPA->LPAR Binds and Activates Signaling Downstream Signaling (e.g., Rho/ROCK, PI3K/Akt) LPAR->Signaling Fibrosis Pro-fibrotic Response (Myofibroblast Activation, ECM Production) Signaling->Fibrosis

Caption: this compound's mechanism of action in inhibiting the pro-fibrotic signaling pathway.

Resistance_Mechanism_Workflow start Observation: Reduced this compound Efficacy q1 Hypothesis 1: Target Upregulation? start->q1 exp1 Experiment: qPCR & Western Blot for Autotaxin q1->exp1 Test res1 Result: Increased Autotaxin Expression? exp1->res1 q2 Hypothesis 2: Target Mutation? res1->q2 No conclusion Conclusion: Identify Dominant Resistance Mechanism res1->conclusion Yes exp2 Experiment: ENPP2 Gene Sequencing q2->exp2 Test res2 Result: Mutation Identified? exp2->res2 q3 Hypothesis 3: Pathway Alteration? res2->q3 No res2->conclusion Yes exp3 Experiment: qPCR for LPA Receptors q3->exp3 Test res3 Result: Altered Receptor Profile? exp3->res3 q4 Hypothesis 4: Drug Efflux? res3->q4 No res3->conclusion Yes exp4 Experiment: Efflux Pump Inhibition Assay q4->exp4 Test res4 Result: Efficacy Restored? exp4->res4 res4->conclusion Yes res4->conclusion No

Caption: A logical workflow for investigating potential resistance mechanisms to this compound.

References

Validation & Comparative

Tale of Two Autotaxin Inhibitors: A Comparative Analysis of Cudetaxestat and Ziritaxestat in Preclinical Models of Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug developers navigating the landscape of idiopathic pulmonary fibrosis (IPF) therapeutics, the inhibition of autotaxin (ATX) has emerged as a promising strategy. This guide provides a detailed, data-driven comparison of two key ATX inhibitors, Cudetaxestat (formerly BLD-0409) and Ziritaxestat (formerly GLPG1690), focusing on their efficacy in preclinical IPF models. While both molecules target the same pathway, their distinct mechanisms of inhibition and preclinical performance warrant a closer examination.

Mechanism of Action: A Tale of Two Binding Sites

This compound and Ziritaxestat both aim to reduce the production of lysophosphatidic acid (LPA), a pro-fibrotic signaling molecule, by inhibiting the enzyme autotaxin. However, they do so in fundamentally different ways.

  • This compound is a non-competitive, reversible inhibitor of autotaxin.[1] This means it binds to a site on the enzyme distinct from the active site where the substrate, lysophosphatidylcholine (LPC), binds.[2] This non-competitive mechanism allows this compound to maintain its inhibitory potency even in the presence of high substrate concentrations, which are often found in fibrotic tissues.[1][3]

  • Ziritaxestat is a competitive inhibitor of autotaxin. It directly competes with LPC for binding to the active site of the enzyme.[1] This mode of action can be a limitation, as high levels of the substrate can potentially outcompete the inhibitor, reducing its efficacy.

Preclinical Efficacy in IPF Models: A Head-to-Head Look

Both this compound and Ziritaxestat have demonstrated anti-fibrotic effects in the widely used bleomycin-induced mouse model of pulmonary fibrosis. This model mimics key aspects of IPF, including inflammation and subsequent collagen deposition in the lungs.

Quantitative Comparison of Anti-Fibrotic Effects
Efficacy EndpointThis compound (BLD-0409)Ziritaxestat (GLPG1690)
Reduction in Lung Collagen Dose-dependent reduction in assembled collagen.[3]"Strongly reduced" collagen content.[4]
Reduction in α-SMA Expression Dose-dependent reduction in alpha-smooth muscle actin (αSMA).[3]Data not explicitly available in reviewed sources.
Improvement in Histological Score Dose-dependent reduction in fibrosis.[3]"Strongly reduced" lung fibrosis as measured by Ashcroft scores.[4]
Potency Reported to have a 160-times greater potency relative to ziritaxestat.[1]IC50 in the range of 100-500 nM for mouse and human autotaxin.[5]

Experimental Protocols: A Glimpse into the Methodology

To understand the context of the efficacy data, it is crucial to examine the experimental designs of the preclinical studies.

This compound: Bleomycin-Induced Lung Fibrosis Model

While specific details from the primary study are not fully available in the public domain, reports indicate that the efficacy of this compound was evaluated in a mouse model of lung fibrosis.[3] The treatment demonstrated dose-dependent anti-fibrotic activity, reducing key markers of fibrosis such as αSMA and Col1A1 expression, as well as overall fibrosis and assembled collagen.[3]

Ziritaxestat: Bleomycin-Induced Lung Fibrosis Model

Ziritaxestat was also evaluated in a bleomycin-induced lung fibrosis model in mice.[6] In these studies, the compound was shown to be efficacious in reducing the severity of fibrosis.[4] The analysis included measurements of Ashcroft scores and collagen content, both of which were significantly reduced with treatment.[4]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

Autotaxin-LPA Signaling Pathway Autotaxin-LPA Signaling Pathway in Fibrosis LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPAR) LPA->LPAR Myofibroblast Myofibroblast Activation & Proliferation LPAR->Myofibroblast Fibrosis Fibrosis (Collagen Deposition) Myofibroblast->Fibrosis This compound This compound (Non-competitive) This compound->ATX Ziritaxestat Ziritaxestat (Competitive) Ziritaxestat->ATX

Caption: The Autotaxin-LPA signaling pathway and points of intervention for this compound and Ziritaxestat.

Bleomycin_Induced_Fibrosis_Model_Workflow General Experimental Workflow for Preclinical IPF Models cluster_0 Disease Induction cluster_1 Treatment cluster_2 Efficacy Assessment Bleomycin Bleomycin Administration (Intratracheal) Treatment_Group Treatment Group (this compound or Ziritaxestat) Bleomycin->Treatment_Group Vehicle_Group Vehicle Control Group Bleomycin->Vehicle_Group Histology Histological Analysis (Ashcroft Score) Treatment_Group->Histology Collagen Collagen Quantification (Hydroxyproline Assay) Treatment_Group->Collagen Gene_Expression Gene Expression Analysis (αSMA, Col1A1) Treatment_Group->Gene_Expression Vehicle_Group->Histology Vehicle_Group->Collagen Vehicle_Group->Gene_Expression

Caption: A generalized workflow of the bleomycin-induced mouse model for testing anti-fibrotic agents.

Summary and Conclusion

Both this compound and Ziritaxestat have demonstrated efficacy in preclinical models of IPF by targeting the autotaxin-LPA pathway. The key differentiator lies in their mechanism of action, with this compound's non-competitive inhibition potentially offering an advantage in the high-substrate environment of fibrotic tissues. Preclinical data suggests this compound may have greater potency.

It is important to note that the development of Ziritaxestat for IPF was discontinued due to an unfavorable benefit-risk profile in Phase 3 clinical trials.[6] this compound is currently in Phase 2 clinical development. The preclinical data presented here provides a foundational understanding of these two molecules and highlights the nuances in their anti-fibrotic profiles. Further clinical investigation will be crucial to determine the ultimate therapeutic potential of this compound in patients with IPF.

References

A Head-to-Head Battle: Competitive vs. Non-Competitive Autotaxin Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the inhibition of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, represents a promising therapeutic strategy for a multitude of diseases, including fibrosis, inflammation, and cancer. The choice between competitive and non-competitive inhibitors can have profound implications for clinical success. This guide provides an objective comparison of these two classes of ATX inhibitors, supported by experimental data, to aid in informed decision-making for future research and development.

Autotaxin, a secreted lysophospholipase D, catalyzes the conversion of lysophosphatidylcholine (LPC) to the bioactive lipid mediator LPA.[1] LPA then activates a family of G protein-coupled receptors (LPARs), triggering a cascade of downstream signaling events that regulate cell proliferation, migration, and survival.[2][3] Dysregulation of the ATX-LPA axis is implicated in the pathology of numerous diseases.[4] Consequently, inhibiting ATX to reduce LPA production is a primary therapeutic goal.[5]

Mechanism of Action: A Tale of Two Binding Sites

The fundamental difference between competitive and non-competitive autotaxin inhibitors lies in their binding mechanism to the ATX enzyme.

Competitive inhibitors bind to the active site of ATX, the same site where the natural substrate, LPC, binds.[6][7] By occupying the active site, they directly compete with LPC, thereby preventing the synthesis of LPA.[6] The effectiveness of competitive inhibitors is dependent on the concentration of the substrate; higher concentrations of LPC can overcome the inhibitory effect.[7]

Non-competitive inhibitors , on the other hand, bind to an allosteric site, a location on the enzyme distinct from the active site.[6][7] This binding event induces a conformational change in the enzyme, which alters the shape of the active site and reduces its catalytic efficiency, thus hindering LPA production.[6] The inhibitory effect of non-competitive inhibitors is not influenced by the concentration of the substrate.[7]

dot

cluster_competitive Competitive Inhibition cluster_non_competitive Non-Competitive Inhibition ATX_C Autotaxin (Active Site) LPA_C LPA (Product) ATX_C->LPA_C Catalyzes No_Reaction_C No Reaction ATX_C->No_Reaction_C Inhibited LPC_C LPC (Substrate) LPC_C->ATX_C Binds Inhibitor_C Competitive Inhibitor Inhibitor_C->ATX_C Competes with LPC for Active Site ATX_NC Autotaxin Allosteric_Site Allosteric Site ATX_NC->Allosteric_Site No_Reaction_NC No Reaction ATX_NC->No_Reaction_NC Inhibited Allosteric_Site->ATX_NC Induces Conformational Change LPC_NC LPC (Substrate) LPC_NC->ATX_NC Binds to Active Site Inhibitor_NC Non-Competitive Inhibitor Inhibitor_NC->Allosteric_Site Binds LPA_NC LPA (Product)

Figure 1: Mechanisms of autotaxin inhibition.

Comparative Performance: A Data-Driven Overview

To provide a clear comparison, we have selected representative compounds from both classes for which experimental data is available. GLPG1690 (Ziritaxestat) is a well-characterized competitive inhibitor that has undergone clinical investigation.[8][9] PAT-505 is a potent, selective, non-competitive inhibitor that has been evaluated in preclinical models of liver fibrosis.[2][3]

ParameterCompetitive Inhibitor (GLPG1690)Non-Competitive Inhibitor (PAT-505)References
In Vitro Potency (IC50) 131 nMNot explicitly stated, but described as potent.[10]
Mechanism of Action CompetitiveNon-competitive[1][2]
Pharmacokinetics (Human) tmax: ~2 hourst1/2: ~5 hoursRapidly absorbed and eliminated.Data not available for humans.[8][11]
Pharmacokinetics (Mouse) Not explicitly stated for GLPG1690, but generally good oral bioavailability reported for this class.Significant inhibition of ATX in plasma and liver tissue after oral administration.[2]
In Vivo Efficacy Phase 3 trials for idiopathic pulmonary fibrosis (IPF) were terminated due to lack of efficacy.Robustly reduced liver fibrosis in a choline-deficient high-fat diet mouse model of NASH.[2][3][4]

Note: The presented data is a synthesis from multiple studies and not from a single head-to-head comparative experiment. Direct comparison of in vivo efficacy is challenging due to different animal models and experimental conditions.

Signaling Pathway and Inhibition

The ATX-LPA signaling axis plays a crucial role in cellular function. Understanding this pathway is key to appreciating the impact of its inhibition.

dot

LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis LPAR LPA Receptors (LPARs) LPA->LPAR Activation GPCR G Protein-Coupled Receptor Signaling LPAR->GPCR Downstream Downstream Cellular Responses (Proliferation, Migration, Survival) GPCR->Downstream Inhibitor ATX Inhibitor (Competitive or Non-Competitive) Inhibitor->ATX Inhibition

Figure 2: The Autotaxin-LPA signaling pathway and point of inhibition.

Experimental Protocols

The following outlines a general workflow for the screening and characterization of autotaxin inhibitors.

In Vitro Autotaxin Enzyme Inhibition Assay

A common method to determine the potency of ATX inhibitors is a fluorogenic assay.

  • Reagents: Human recombinant ATX, a fluorogenic LPC-like substrate (e.g., FS-3), and the test inhibitor.

  • Procedure: The inhibitor at various concentrations is pre-incubated with ATX. The enzymatic reaction is initiated by adding the fluorogenic substrate.

  • Detection: The fluorescence generated from the cleavage of the substrate is measured over time using a plate reader.

  • Analysis: The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the reaction rate against the inhibitor concentration.

Cell-Based Migration Assay

To assess the functional consequence of ATX inhibition, a cell migration assay (e.g., Boyden chamber assay) can be employed.

  • Cell Culture: A cell line known to migrate in response to LPA (e.g., A2058 melanoma cells) is used.

  • Assay Setup: Cells are seeded in the upper chamber of a transwell insert. The lower chamber contains media with LPC and ATX, with or without the test inhibitor.

  • Incubation: The cells are allowed to migrate through the porous membrane of the insert towards the chemoattractant (LPA) for a defined period.

  • Quantification: Migrated cells on the lower side of the membrane are stained and counted under a microscope. A reduction in the number of migrated cells in the presence of the inhibitor indicates its efficacy.

In Vivo Models of Disease

The efficacy of ATX inhibitors is ultimately tested in animal models of relevant diseases.

  • Fibrosis Models: Bleomycin-induced pulmonary fibrosis or carbon tetrachloride (CCl4)-induced liver fibrosis in mice are commonly used. The inhibitor is administered to the animals, and the extent of fibrosis is assessed by histological analysis and measurement of collagen deposition.

  • Cancer Models: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are used to evaluate the effect of inhibitors on tumor growth and metastasis.

dot

cluster_workflow Experimental Workflow for ATX Inhibitor Characterization Screening In Vitro Enzyme Assay (e.g., Fluorogenic Assay) Determine IC50 Cellular_Assay Cell-Based Functional Assay (e.g., Migration Assay) Assess Cellular Efficacy Screening->Cellular_Assay Lead Compound Selection In_Vivo In Vivo Disease Model (e.g., Fibrosis, Cancer) Evaluate Therapeutic Potential Cellular_Assay->In_Vivo Candidate for In Vivo Testing PK_PD Pharmacokinetics/Pharmacodynamics (PK/PD) Studies Determine Drug Exposure and Target Engagement In_Vivo->PK_PD Clinical Candidate Nomination

Figure 3: A generalized experimental workflow for autotaxin inhibitor development.

Conclusion

Both competitive and non-competitive autotaxin inhibitors have demonstrated the potential to modulate the ATX-LPA signaling axis. While competitive inhibitors have been more extensively explored in clinical trials, the preclinical success of non-competitive inhibitors in models of fibrosis suggests they are a promising alternative. The choice of inhibitor class for a specific therapeutic application will depend on a variety of factors, including the desired pharmacological profile, the specific disease context, and the potential for off-target effects. This guide provides a foundational comparison to aid researchers in navigating this critical decision in the drug discovery process.

References

Cudetaxestat's Non-Competitive Inhibition: A Paradigm Shift in Fibrotic Disease Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SOUTH SAN FRANCISCO, CA – In the landscape of therapeutic development for fibrotic diseases such as idiopathic pulmonary fibrosis (IPF), the mechanism of drug action is a critical determinant of efficacy and safety. Cudetaxestat (formerly BLD-0409), a novel, orally administered, non-competitive inhibitor of autotaxin (ATX), represents a significant advancement in this field. This guide provides a comprehensive comparison of this compound with other therapeutic alternatives, supported by experimental data, to elucidate the distinct advantages of its non-competitive inhibitory mechanism for researchers, scientists, and drug development professionals.

The Critical Role of Autotaxin in Fibrosis

Autotaxin is a key enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a potent signaling lipid that promotes fibroblast proliferation, migration, and differentiation into myofibroblasts.[1][2] This cascade is a central driver of fibrosis, the excessive scarring of tissue that underlies a range of debilitating diseases. Elevated levels of both ATX and LPA are found in fibrotic tissues, making the ATX-LPA pathway a compelling therapeutic target.[3]

Non-Competitive Inhibition: A Key Differentiator

Enzyme inhibitors are broadly classified as competitive or non-competitive. Competitive inhibitors bind to the enzyme's active site, directly competing with the natural substrate. Their efficacy can be diminished by high concentrations of the substrate. In contrast, non-competitive inhibitors, like this compound, bind to an allosteric site—a location distinct from the active site. This binding alters the enzyme's conformation, reducing its catalytic activity irrespective of substrate concentration.[4][5] This distinction is crucial in the context of fibrotic diseases where LPC levels can be significantly elevated.

The primary advantage of this compound's non-competitive mechanism is its ability to maintain potent and sustained inhibition of autotaxin, even in the presence of high LPC concentrations.[3] This ensures consistent target engagement and therapeutic effect in the profibrotic microenvironment.

Preclinical Efficacy: Head-to-Head Comparisons

The superiority of this compound's non-competitive inhibition has been demonstrated in preclinical studies, particularly in the bleomycin-induced mouse model of pulmonary fibrosis, a standard for evaluating anti-fibrotic therapies.

Comparative Efficacy of Autotaxin Inhibitors
CompoundInhibition MechanismDoseAshcroft Score ReductionCollagen Deposition ReductionReference
This compound Non-competitive Dose-dependentSignificant Significant [3]
Ziritaxestat (GLPG-1690)Competitive-Less effective than this compoundLess effective than this compound[3]
BBT-877 Non-competitive -Superior to Ziritaxestat and Nintedanib Superior to Ziritaxestat and Nintedanib [1][6][7]
NintedanibTyrosine Kinase Inhibitor50 mg/kg26%-[8]
PirfenidoneMultiple200 mg/kg35%-[8]

Note: Direct head-to-head quantitative comparisons with identical experimental conditions are limited in publicly available data. The table reflects the reported superior or significant efficacy from the cited sources.

Preclinical findings indicate that this compound demonstrates a dose-dependent reduction in lung fibrosis, as measured by the Ashcroft score and collagen deposition.[3] Notably, in comparative studies, the non-competitive inhibitor BBT-877 also showed superior efficacy over the competitive inhibitor ziritaxestat and the standard-of-care therapy, nintedanib.[1][6][7] The clinical development of ziritaxestat was discontinued due to an unfavorable benefit-risk profile in Phase 3 trials, highlighting the potential limitations of competitive inhibition for this target.[9][10]

Clinical Pharmacology and Pharmacodynamics

Phase 1 clinical trials in healthy volunteers have provided valuable insights into the pharmacokinetics and pharmacodynamics of this compound and other autotaxin inhibitors. A key biomarker of target engagement is the reduction of plasma LPA levels.

Phase 1 Pharmacodynamic Comparison
CompoundInhibition MechanismDosePlasma LPA InhibitionKey Safety FindingsReference
This compound Non-competitive Single/Multiple Ascending DosesSustained reductionWell-tolerated, no serious adverse events[11]
Ziritaxestat (GLPG-1690)Competitive600 mg once dailyConsistent decreaseGenerally well-tolerated in Phase 2a[12]
BBT-877 Non-competitive 100-200 mg twice dailyUp to 90%Well-tolerated, no serious adverse events[7][13][14][15]

This compound has been shown to be safe and well-tolerated in Phase 1 studies.[11][16] Importantly, it demonstrated a low potential for drug-drug interactions when co-administered with the standard-of-care IPF therapies, pirfenidone and nintedanib.[4][17] In contrast, preclinical studies showed that the competitive inhibitor ziritaxestat significantly increased plasma concentrations of nintedanib, raising potential safety concerns for combination therapy.[18] The non-competitive inhibitor BBT-877 has also shown a favorable safety profile and potent LPA inhibition of up to 90% in its Phase 1 trial.[7][13][14][15]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.

Autotaxin-LPA Signaling Pathway Autotaxin-LPA Signaling Pathway in Fibrosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Fibroblast) cluster_inhibition Therapeutic Inhibition LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis LPAR LPA Receptors (LPARs) LPA->LPAR Binding Signaling Downstream Signaling Cascades (e.g., Rho/ROCK, PI3K/AKT) LPAR->Signaling Proliferation Proliferation Signaling->Proliferation Migration Migration Signaling->Migration Differentiation Myofibroblast Differentiation Signaling->Differentiation ECM Extracellular Matrix (ECM) Production (e.g., Collagen) Differentiation->ECM This compound This compound (Non-competitive) This compound->ATX Allosteric Binding Competitive_Inhibitor Competitive Inhibitor (e.g., Ziritaxestat) Competitive_Inhibitor->ATX Active Site Binding

Figure 1. Autotaxin-LPA Signaling Pathway and Points of Inhibition.

Bleomycin-Induced Pulmonary Fibrosis Model Workflow Experimental Workflow for Preclinical Efficacy Testing cluster_induction Disease Induction cluster_treatment Treatment Groups cluster_endpoints Efficacy Endpoints (Day 21) Mice C57BL/6 Mice Bleomycin Intratracheal Bleomycin Instillation Mice->Bleomycin Vehicle Vehicle Control This compound This compound Comparator Comparator Drug (e.g., Ziritaxestat, Nintedanib) Histology Lung Histology (H&E, Masson's Trichrome) Vehicle->Histology Biomarkers Biomarker Analysis (e.g., α-SMA, Col1A1 mRNA) Vehicle->Biomarkers This compound->Histology This compound->Biomarkers Comparator->Histology Comparator->Biomarkers Ashcroft Ashcroft Score Histology->Ashcroft Collagen Collagen Deposition (Hydroxyproline Assay) Histology->Collagen

Figure 2. Workflow of the Bleomycin-Induced Mouse Model of Pulmonary Fibrosis.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis in Mice

A widely accepted and utilized animal model for studying IPF is the induction of lung fibrosis in mice via the intratracheal administration of bleomycin.

  • Animal Model: Male C57BL/6 mice, typically 8-12 weeks old, are used.

  • Bleomycin Administration: Mice are anesthetized, and a single intratracheal dose of bleomycin sulfate (typically 1.5-3.0 U/kg) dissolved in sterile saline is administered. Control animals receive saline only.

  • Treatment: Therapeutic interventions, such as oral administration of this compound, comparator drugs, or vehicle, are typically initiated several days after bleomycin instillation (therapeutic dosing regimen) and continued daily for a period of 14-21 days.

  • Endpoint Analysis: At the end of the study period, mice are euthanized, and lung tissues are harvested.

    • Histopathology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to visualize collagen deposition.

    • Ashcroft Scoring: The severity of lung fibrosis is semi-quantitatively assessed using the Ashcroft scoring system, which grades the extent of fibrotic changes on a scale of 0 (normal) to 8 (total fibrosis).[8]

    • Collagen Quantification: The total lung collagen content is quantified using a hydroxyproline assay, as hydroxyproline is a major component of collagen.

    • Biomarker Analysis: Lung tissue homogenates are analyzed for the expression of pro-fibrotic genes (e.g., Acta2 [α-SMA], Col1a1) via quantitative PCR (qPCR) or for protein levels via Western blot or immunohistochemistry.

Conclusion

The non-competitive inhibition mechanism of this compound offers fundamental advantages over competitive inhibitors for the treatment of fibrotic diseases. By maintaining its potency in the high-substrate environment characteristic of fibrotic tissues and demonstrating a favorable safety and drug-drug interaction profile, this compound holds significant promise as a novel therapeutic agent. The preclinical and early clinical data strongly support its continued development for idiopathic pulmonary fibrosis and other related conditions. This guide provides a data-supported overview to inform the scientific and drug development communities of the potential of this differentiated therapeutic approach.

References

Cudetaxestat: A Potent Non-Competitive Autotaxin Inhibitor Outperforming First-Generation Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available preclinical data reveals that cudetaxestat (BLD-0409), a non-competitive autotaxin (ATX) inhibitor, demonstrates a significant potency advantage over first-generation, competitive inhibitors, particularly under physiologically relevant conditions. This guide provides a detailed comparison of this compound's potency, the underlying experimental methodologies, and a visualization of the targeted signaling pathway for researchers, scientists, and drug development professionals.

The primary limitation of first-generation competitive autotaxin inhibitors is the potential for reduced efficacy in environments with high concentrations of the natural substrate, lysophosphatidylcholine (LPC). This compound's non-competitive mechanism of action circumvents this issue, allowing it to maintain potent inhibition regardless of substrate levels, a critical differentiating characteristic for therapeutic applications in fibrotic diseases where ATX and LPC levels are often elevated.[1][2][3]

Potency Comparison of Autotaxin Inhibitors

The inhibitory potency of this compound and first-generation autotaxin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes these values as reported in preclinical studies. Of note is this compound's ability to maintain low nanomolar potency even in the presence of high substrate concentrations, a key advantage of its non-competitive inhibitory profile.[1]

InhibitorTypeIC50 (nM)Assay Substrate
This compound (BLD-0409) Non-competitive~4.2Not specified
PF-8380 Competitive (First-Gen)1.7 - 2.8LPC / FS-3
HA-155 Competitive (First-Gen)5.7LPC

Data compiled from multiple preclinical studies. Assay conditions may vary between studies.

Autotaxin-LPA Signaling Pathway

Autotaxin is a key enzyme in a critical signaling pathway implicated in numerous physiological and pathological processes, including fibrosis.[4] It catalyzes the conversion of lysophosphatidylcholine (LPC) into the bioactive lipid lysophosphatidic acid (LPA).[4][5] LPA then binds to a family of G protein-coupled receptors (LPARs), initiating downstream signaling cascades that regulate cell proliferation, migration, and survival.[4][5]

Autotaxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC (Lysophosphatidylcholine) ATX Autotaxin (ATX) LPC->ATX Substrate LPA LPA (Lysophosphatidic Acid) ATX->LPA Catalysis This compound This compound (Non-competitive Inhibitor) This compound->ATX Inhibition FirstGen First-Gen Inhibitors (Competitive) FirstGen->ATX Inhibition LPAR LPA Receptors (LPAR 1-6) LPA->LPAR Binding G_protein G Proteins LPAR->G_protein Activation Signaling Downstream Signaling Pathways (e.g., Rho, Ras, PI3K) G_protein->Signaling Activation Response Cellular Responses (Proliferation, Migration, Survival, Fibrosis) Signaling->Response

Caption: The Autotaxin-LPA signaling pathway and points of inhibition.

Experimental Protocols

The potency of autotaxin inhibitors is determined through enzymatic assays that measure the rate of ATX activity. Below are detailed methodologies for two common assays.

Fluorogenic Assay using FS-3 Substrate

This assay utilizes a synthetic analog of LPC, FS-3, which is conjugated to a fluorophore and a quencher. Cleavage of FS-3 by autotaxin separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.

Materials:

  • Recombinant human autotaxin (hATX)

  • FS-3 substrate (Echelon Biosciences)

  • Assay Buffer: 50 mM Tris, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0

  • Test inhibitors (e.g., this compound, PF-8380) dissolved in DMSO

  • Black, 96-well microplate

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 538 nm)

Procedure:

  • Prepare serial dilutions of the test inhibitors in assay buffer.

  • In a 96-well plate, add 4 nM of hATX to each well.

  • Add the test inhibitor dilutions to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Initiate the enzymatic reaction by adding 1 µM of FS-3 substrate to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Measure the fluorescence intensity at 2-minute intervals for 60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Choline-Release Assay using LPC Substrate

This assay measures the activity of autotaxin on its natural substrate, LPC. The reaction produces LPA and choline. The amount of choline is then quantified in a secondary coupled enzymatic reaction that produces a colored or fluorescent product.[7][8]

Materials:

  • Recombinant human autotaxin (hATX)

  • Lysophosphatidylcholine (LPC), e.g., 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine (14:0 LPC)

  • Assay Buffer: 100 mM Tris-HCl pH 9.0, 500 mM NaCl, 5 mM MgCl2, 0.05% Triton X-100

  • Test inhibitors dissolved in DMSO

  • Choline detection reagent mixture:

    • Choline oxidase

    • Horseradish peroxidase (HRP)

    • A chromogenic or fluorogenic substrate for HRP (e.g., TOOS reagent or Amplex Red)

  • Clear or black 96-well microplate

  • Absorbance or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors.

  • In a 96-well plate, combine hATX, the test inhibitor dilutions (or vehicle control), and LPC in the assay buffer.

  • Incubate the plate at 37°C for a defined period (e.g., 1-4 hours) to allow for the enzymatic reaction to proceed.

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Add the choline detection reagent mixture to each well.

  • Incubate at 37°C for a sufficient time to allow for color or fluorescence development.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Generate a standard curve using known concentrations of choline.

  • Calculate the amount of choline produced in each well from the standard curve.

  • Plot the amount of choline produced against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9][10]

References

A Comparative Analysis of the Drug Interaction Profiles of Cudetaxestat and Ziritaxestat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the drug interaction profiles of two investigational autotaxin inhibitors, Cudetaxestat (BLD-0409) and ziritaxestat (GLPG1690). Both compounds have been evaluated for the treatment of idiopathic pulmonary fibrosis (IPF), and understanding their potential for drug-drug interactions (DDIs) is critical for their clinical development and potential future use in combination with other therapies.

Executive Summary

This compound has demonstrated a low potential for clinically significant drug-drug interactions in Phase 1 clinical trials, including when co-administered with standard-of-care IPF therapies. In contrast, ziritaxestat has a more complex DDI profile, being a substrate and weak inhibitor of major drug-metabolizing enzymes and transporters, with preclinical and modeling data suggesting a higher risk of interactions.

Mechanism of Action: Autotaxin-LPA Signaling Pathway

Both this compound and ziritaxestat are inhibitors of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1][2] ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA, a bioactive lipid mediator that promotes fibrosis.[1][2] By inhibiting ATX, both drugs aim to reduce LPA levels and downstream pro-fibrotic signaling.[1][2]

Autotaxin-LPA Signaling Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA converts to LPAR LPA Receptors (LPAR) LPA->LPAR activates Fibrosis Pro-fibrotic Signaling (e.g., fibroblast proliferation, collagen deposition) LPAR->Fibrosis leads to Inhibitors This compound & Ziritaxestat Inhibitors->ATX inhibit

Caption: Simplified Autotaxin-LPA signaling pathway.

Comparative Drug Interaction Profile

The following tables summarize the known and predicted drug interaction profiles of this compound and ziritaxestat based on available clinical and preclinical data.

Table 1: this compound Drug Interaction Profile
Interacting Agent/EnzymeEffect of this compoundSupporting Data
Pirfenidone No significant effect on pirfenidone pharmacokinetics.[3]Phase 1 DDI study (NCT04939467) in healthy volunteers.[4]
Nintedanib No significant effect on nintedanib exposure.[3]Phase 1 DDI study (NCT04939467) in healthy volunteers and preclinical in vivo studies in rats.[3][5]
CYP1A2 No apparent inhibition.[6]Phase 1 CYP substrate interaction study (NCT04814498) using the Geneva cocktail.[6]
CYP2B6 No apparent inhibition.[6]Phase 1 CYP substrate interaction study (NCT04814498) using the Geneva cocktail.[6]
CYP2C9 No apparent inhibition.[6]Phase 1 CYP substrate interaction study (NCT04814498) using the Geneva cocktail.[6]
CYP2C19 Possible induction.[6]Phase 1 CYP substrate interaction study (NCT04814498) using the Geneva cocktail.[6]
CYP3A4 No apparent inhibition.[6]Phase 1 CYP substrate interaction study (NCT04814498) using the Geneva cocktail.[6]
Table 2: Ziritaxestat Drug Interaction Profile
Interacting Agent/EnzymeEffect of/on ZiritaxestatSupporting Data
Nintedanib Ziritaxestat significantly increased nintedanib exposure (Cmax and AUC) in rats.[7]Preclinical in vivo study.[5]
CYP3A4 Substrates (e.g., Midazolam) Ziritaxestat is predicted to increase the AUC of midazolam by 2.7-fold.[8]PBPK modeling.[8]
CYP3A4 Inhibitors (Moderate, e.g., Fluconazole) Predicted to increase ziritaxestat AUC by 2.6-fold.[8]PBPK modeling.[8]
CYP3A4 Inhibitors (Strong, e.g., Voriconazole) Predicted to increase ziritaxestat AUC by 15-fold.[8]PBPK modeling.[8]
CYP3A4 Inducers (e.g., Efavirenz) Predicted to decrease ziritaxestat AUC by 3-fold.[8]PBPK modeling.[8]
OATP1B1 Substrates Weak inhibitor.[8]In vitro data.[8]
P-glycoprotein (P-gp) Substrates Potent inhibitor (in vitro).[3]In vitro data.[3]
Pirfenidone Ziritaxestat exposure was numerically lower in patients receiving pirfenidone.[9]Analysis of Phase 3 ISABELA studies.[9]

Experimental Methodologies

This compound: Clinical Drug-Drug Interaction Studies

1. Interaction with Pirfenidone and Nintedanib (NCT04939467): A Phase 1, open-label, randomized, crossover study was conducted in healthy adult volunteers to assess the effect of this compound on the pharmacokinetics of pirfenidone and nintedanib.[4] Participants received single doses of pirfenidone or nintedanib alone and in combination with this compound.[3] Blood samples were collected at predefined time points to determine the plasma concentrations and pharmacokinetic parameters of each drug.

2. Cytochrome P450 (CYP) Enzyme Interaction Study (NCT04814498): A Phase 1 study in healthy volunteers was conducted to evaluate the effect of this compound on the activity of major CYP enzymes.[6] The study utilized the "Geneva cocktail," a validated combination of probe substrates for different CYP isoforms.[6] The cocktail included caffeine (CYP1A2), bupropion (CYP2B6), flurbiprofen (CYP2C9), omeprazole (CYP2C19), dextromethorphan (CYP2D6), and midazolam (CYP3A4).[10] The pharmacokinetics of the probe drugs and their metabolites were assessed before and after administration of this compound to determine its inhibitory or inducing potential.[6]

Cudetaxestat_DDI_Workflow cluster_0 This compound DDI Study Workflow (NCT04814498) Healthy Volunteers Healthy Volunteers Administer Geneva Cocktail (CYP Probes) Administer Geneva Cocktail (CYP Probes) Healthy Volunteers->Administer Geneva Cocktail (CYP Probes) PK Sampling (Baseline) PK Sampling (Baseline) Administer Geneva Cocktail (CYP Probes)->PK Sampling (Baseline) Administer this compound Administer this compound PK Sampling (Baseline)->Administer this compound Administer Geneva Cocktail + this compound Administer Geneva Cocktail + this compound Administer this compound->Administer Geneva Cocktail + this compound PK Sampling (Post-Cudetaxestat) PK Sampling (Post-Cudetaxestat) Administer Geneva Cocktail + this compound->PK Sampling (Post-Cudetaxestat) Compare PK Parameters Compare PK Parameters PK Sampling (Post-Cudetaxestat)->Compare PK Parameters Determine DDI Potential Determine DDI Potential Compare PK Parameters->Determine DDI Potential

Caption: Workflow for this compound's CYP interaction study.
Ziritaxestat: Physiologically Based Pharmacokinetic (PBPK) Modeling

The drug interaction potential of ziritaxestat was primarily evaluated using a physiologically based pharmacokinetic (PBPK) network interaction model.[8] This in silico approach integrates in vitro data on metabolism and transport with physiological information to simulate the pharmacokinetics of a drug in various scenarios.

Model Development and Validation:

  • In Vitro Data: Data on ziritaxestat's metabolism (primarily by CYP3A4), transport (substrate for P-gp and BCRP), and inhibition potential for various enzymes and transporters were used as inputs for the model.

  • Clinical Data: Pharmacokinetic data from Phase 1 studies in healthy volunteers were used to build and validate the PBPK model.

  • Validation: The model's predictive performance was verified by comparing simulated DDI results with observed clinical data for interactions with known inhibitors and substrates (e.g., itraconazole, rifampin).[8]

DDI Simulations: Once validated, the PBPK model was used to simulate the effect of co-administering ziritaxestat with various perpetrators (drugs that affect ziritaxestat) and victims (drugs affected by ziritaxestat).[8] These simulations predicted changes in pharmacokinetic parameters such as the area under the curve (AUC) and maximum concentration (Cmax).[8]

Ziritaxestat_PBPK_Workflow cluster_1 Ziritaxestat PBPK Modeling Workflow In Vitro Data (Metabolism, Transport, Inhibition) In Vitro Data (Metabolism, Transport, Inhibition) PBPK Model Building PBPK Model Building In Vitro Data (Metabolism, Transport, Inhibition)->PBPK Model Building Clinical PK Data (Healthy Volunteers) Clinical PK Data (Healthy Volunteers) Clinical PK Data (Healthy Volunteers)->PBPK Model Building Model Validation (Comparison with known DDIs) Model Validation (Comparison with known DDIs) PBPK Model Building->Model Validation (Comparison with known DDIs) DDI Simulations (Victim & Perpetrator Scenarios) DDI Simulations (Victim & Perpetrator Scenarios) Model Validation (Comparison with known DDIs)->DDI Simulations (Victim & Perpetrator Scenarios) Prediction of DDI Risk Prediction of DDI Risk DDI Simulations (Victim & Perpetrator Scenarios)->Prediction of DDI Risk

Caption: Workflow for ziritaxestat's PBPK-based DDI assessment.

Conclusion

The available data suggest that this compound has a more favorable drug interaction profile than ziritaxestat, with a lower likelihood of causing or being subject to clinically significant pharmacokinetic interactions. This is a crucial consideration for the development of new therapies for IPF, a disease where patients are often on multiple medications. The comprehensive PBPK modeling for ziritaxestat provided valuable predictions of its DDI liabilities, while the clinical DDI studies for this compound have offered reassuring evidence of its low interaction potential. These findings are essential for guiding the design of future clinical trials and for informing the potential clinical use of these autotaxin inhibitors.

References

Autotaxin Inhibitors in Idiopathic Pulmonary Fibrosis: A Comparative Analysis of Discontinued Ziritaxestat and Investigational Cudetaxestat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for Idiopathic Pulmonary Fibrosis (IPF) has been marked by both significant investment and notable setbacks. The inhibition of autotaxin (ATX), a key enzyme in the production of the pro-fibrotic mediator lysophosphatidic acid (LPA), has been a promising strategy. This guide provides a detailed comparison of two ATX inhibitors: ziritaxestat, the development of which was discontinued, and cudetaxestat, an ongoing investigational compound. We will delve into the reasons for ziritaxestat's failure and explore the potential of this compound, supported by available preclinical and clinical data.

The Discontinuation of Ziritaxestat: A Case of Failed Efficacy and Safety Concerns

Ziritaxestat (formerly GLPG1690), a competitive inhibitor of autotaxin, reached Phase 3 clinical trials for the treatment of IPF. However, its development was halted in February 2021. The decision, made by Galapagos and Gilead Sciences, was based on the recommendation of an independent data monitoring committee overseeing the ISABELA 1 and ISABELA 2 trials.[1][2]

The primary reasons for the discontinuation were a lack of efficacy and emerging safety concerns.[1] The pivotal Phase 3 trials, ISABELA 1 and 2, failed to demonstrate a significant reduction in the annual rate of decline in Forced Vital Capacity (FVC), the primary endpoint, in patients treated with ziritaxestat compared to placebo.[3][4][5] Furthermore, a concerning trend of numerically higher all-cause mortality was observed in the ziritaxestat arms compared to the placebo group.[3][5]

Ziritaxestat: Summary of Clinical and Preclinical Data
ParameterValueSource
Mechanism of Action Competitive Autotaxin InhibitorN/A
IC50 131 nMN/A
Ki 15 nMN/A
Phase 3 Primary Endpoint (ISABELA 1): Annual Rate of FVC Decline (mL/year) 600 mg Ziritaxestat: -124.6200 mg Ziritaxestat: -173.9Placebo: -147.3[5]
Phase 3 Primary Endpoint (ISABELA 2): Annual Rate of FVC Decline (mL/year) 600 mg Ziritaxestat: -173.8200 mg Ziritaxestat: -174.9Placebo: -176.6[5]
Phase 3 All-Cause Mortality (ISABELA 1) 600 mg Ziritaxestat: 8.0%200 mg Ziritaxestat: 4.6%Placebo: 6.3%[5]
Phase 3 All-Cause Mortality (ISABELA 2) 600 mg Ziritaxestat: 9.3%200 mg Ziritaxestat: 8.5%Placebo: 4.7%[5]

This compound: A Differentiated, Non-Competitive Approach

This compound (BLD-0409) is an investigational, orally active, non-competitive inhibitor of autotaxin.[6] This distinct mechanism of action may offer a key advantage over competitive inhibitors like ziritaxestat. Non-competitive inhibition means that this compound's ability to block autotaxin is not overcome by high concentrations of the enzyme's natural substrate, lysophosphatidylcholine (LPC), which can be elevated in fibrotic diseases.[7]

Preclinical studies have demonstrated the potential of this compound in models of pulmonary fibrosis. In the bleomycin-induced lung fibrosis mouse model, this compound significantly reduced the Ashcroft score, a measure of lung fibrosis severity, and decreased collagen deposition in a dose-dependent manner.[6]

Phase 1 clinical trials in healthy volunteers have shown that this compound is well-tolerated and has a favorable safety profile.[8][9] Importantly, these studies also indicated a low potential for drug-drug interactions, including with the current standard-of-care IPF therapies, nintedanib and pirfenidone.[9] A preclinical study in rats showed that while ziritaxestat significantly increased the plasma concentration of nintedanib, this compound did not, suggesting a safer co-administration profile.[10]

This compound: Summary of Preclinical and Phase 1 Data
ParameterFindingSource
Mechanism of Action Non-competitive Autotaxin Inhibitor[6]
Preclinical Efficacy (Bleomycin-induced lung fibrosis model) Significantly reduces Ashcroft score and assembled collagen (PSR) in a dose-dependent manner (3-30 mg/kg, p.o., once daily).[6]
Phase 1 Safety Well-tolerated in healthy volunteers with no severe adverse events reported.[8][9]
Phase 1 Drug-Drug Interactions Low potential for drug-drug interactions with standard of care IPF therapies (nintedanib and pirfenidone).[9]
Pharmacokinetics (Preclinical) In rats, co-administration of this compound with nintedanib resulted in no significant changes in Cmax or AUC of nintedanib.[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating autotaxin inhibitors.

G cluster_pathway Autotaxin-LPA Signaling Pathway cluster_inhibition Inhibitor Action LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA converts LPAR LPA Receptors (LPARs) LPA->LPAR activates Fibroblast Fibroblast Proliferation & Differentiation LPAR->Fibroblast Fibrosis Fibrosis Fibroblast->Fibrosis Ziritaxestat Ziritaxestat (Competitive) Ziritaxestat->ATX inhibits This compound This compound (Non-competitive) This compound->ATX inhibits

Caption: Autotaxin-LPA signaling pathway and points of inhibition.

G cluster_workflow Drug Development Workflow for ATX Inhibitors cluster_ziri Ziritaxestat Path cluster_cude This compound Path Discovery Target Identification & Compound Screening Preclinical Preclinical Studies (In vitro & In vivo models) Discovery->Preclinical Phase1 Phase 1 Clinical Trials (Safety & Pharmacokinetics in healthy volunteers) Preclinical->Phase1 Phase2 Phase 2 Clinical Trials (Efficacy & Dose-ranging in patients) Phase1->Phase2 Phase3 Phase 3 Clinical Trials (Pivotal Efficacy & Safety studies) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval Ziri_Discovery Discovery Ziri_Preclinical Preclinical Ziri_Discovery->Ziri_Preclinical Ziri_Phase1 Phase 1 Ziri_Preclinical->Ziri_Phase1 Ziri_Phase2 Phase 2 Ziri_Phase1->Ziri_Phase2 Ziri_Phase3 Phase 3 (Discontinued) Ziri_Phase2->Ziri_Phase3 Cude_Discovery Discovery Cude_Preclinical Preclinical Cude_Discovery->Cude_Preclinical Cude_Phase1 Phase 1 Cude_Preclinical->Cude_Phase1 Cude_Phase2 Phase 2 (Ongoing) Cude_Phase1->Cude_Phase2

Caption: Comparative development pathways of ziritaxestat and this compound.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model (General Protocol)

This model is widely used to induce lung fibrosis in rodents and assess the efficacy of anti-fibrotic compounds.

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg) is administered to anesthetized mice. Control animals receive saline.

  • Treatment: The test compound (e.g., ziritaxestat or this compound) is administered orally, typically starting on day 7 or 14 post-bleomycin instillation and continuing for 14-21 days. A vehicle control group is also included.

  • Assessment of Fibrosis: At the end of the treatment period, animals are euthanized, and lungs are harvested.

    • Histology: Lungs are fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is quantified using the Ashcroft scoring system.[11][12][13][14]

    • Collagen Quantification: The total lung collagen content is measured using a hydroxyproline assay.

    • Gene Expression: RNA is extracted from lung tissue to analyze the expression of pro-fibrotic genes such as alpha-smooth muscle actin (α-SMA) and collagen type I (Col1a1) by quantitative PCR.

In Vitro Autotaxin Inhibition Assay (General Protocol)

This assay is used to determine the potency of a compound in inhibiting autotaxin activity.

  • Enzyme and Substrate: Recombinant human autotaxin and a suitable substrate, such as lysophosphatidylcholine (LPC), are used.

  • Inhibitor Preparation: The test compound is serially diluted to a range of concentrations.

  • Assay Reaction: The inhibitor is pre-incubated with autotaxin, followed by the addition of the substrate to initiate the enzymatic reaction. The reaction is typically carried out at 37°C.

  • Detection: The product of the reaction (e.g., choline or lysophosphatidic acid) is quantified. A common method involves a coupled enzymatic assay where choline is oxidized to produce a fluorescent or colorimetric signal.

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Conclusion

The discontinuation of ziritaxestat's development underscores the challenges in translating promising early-phase results into late-stage clinical success for IPF. The lack of efficacy and potential safety signals highlight the complexity of the disease and the need for robust therapeutic candidates.

This compound, with its distinct non-competitive mechanism of action, presents a potentially differentiated profile. The preclinical data demonstrating its efficacy in a relevant animal model and the favorable safety and drug-drug interaction profile from Phase 1 studies are encouraging. The ability of a non-competitive inhibitor to maintain potency in the presence of high substrate concentrations may prove to be a significant advantage in the fibrotic microenvironment.

The ongoing Phase 2 clinical trials of this compound will be crucial in determining its therapeutic potential in IPF patients. Researchers and drug development professionals will be keenly observing the outcomes of these trials to see if this differentiated approach can succeed where its predecessor did not and offer a new therapeutic option for this devastating disease.

References

cross-validation of Cudetaxestat's efficacy in different fibrosis models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cudetaxestat (formerly BLD-0409) is an investigational, orally available, non-competitive inhibitor of autotaxin (ATX) being developed by Blade Therapeutics for the treatment of idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases.[1] This guide provides a comparative overview of the preclinical efficacy of this compound in various fibrosis models, with a focus on its performance against other therapeutic alternatives.

Mechanism of Action: The Autotaxin-LPA Pathway

Fibrosis is characterized by the excessive deposition of extracellular matrix, leading to organ scarring and dysfunction.[1] A key signaling pathway implicated in the pathogenesis of fibrosis is the autotaxin-lysophosphatidic acid (ATX-LPA) axis. ATX is an enzyme that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a pro-fibrotic signaling molecule.[1] Elevated levels of both ATX and LPA are found in fibrotic tissues.[1] this compound exerts its anti-fibrotic effects by inhibiting ATX in a non-competitive manner, which is a key differentiator from other ATX inhibitors.[1]

ATX-LPA Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Myofibroblast LPC LPC ATX Autotaxin (ATX) LPC->ATX LPA LPA ATX->LPA Catalyzes This compound This compound (Non-competitive Inhibition) This compound->ATX Inhibits LPAR LPA Receptor LPA->LPAR Binds to Activation Myofibroblast Activation LPAR->Activation Fibrosis Fibrosis (Collagen Deposition) Activation->Fibrosis

A simplified diagram of the Autotaxin-LPA signaling pathway and the mechanism of action of this compound.

Preclinical Efficacy in a Lung Fibrosis Model

This compound has demonstrated anti-fibrotic activity in a widely used preclinical model of pulmonary fibrosis induced by bleomycin in mice.[2] In this model, this compound was shown to significantly reduce lung scarring and levels of fibrotic markers.[1][2] A key finding from these studies is the dose-dependent effect of this compound, which contrasts with the non-dose-dependent effects observed with the competitive ATX inhibitor, ziritaxestat (GLPG1690).[2]

Comparative Efficacy Data in Bleomycin-Induced Lung Fibrosis

The following table summarizes the available preclinical data for this compound and its comparators in the bleomycin-induced lung fibrosis model. It is important to note that direct head-to-head quantitative comparisons from a single study are not publicly available for all compounds and endpoints.

Compound Dose Effect on Ashcroft Score Effect on Lung Collagen Reference
This compound Dose-dependentSignificant reduction (quantitative data not publicly available)Significant reduction (quantitative data not publicly available)[2]
Ziritaxestat Not dose-dependentEfficacy demonstrated, but development discontinuedEfficacy demonstrated[2][3]
Nintedanib 50 mg/kg26% inhibition vs. Bleomycin groupSignificant reduction[4]
Pirfenidone 200 mg/kg35% inhibition vs. Bleomycin groupSignificant reduction[4]

Note: The Ashcroft score is a semi-quantitative measure of lung fibrosis.

Experimental Protocols

Bleomycin-Induced Lung Fibrosis Mouse Model

A common experimental protocol for inducing lung fibrosis in mice involves the following steps:

Bleomycin-Induced Lung Fibrosis Workflow cluster_protocol Experimental Workflow Induction Fibrosis Induction (Intratracheal Bleomycin) Treatment Treatment Initiation (e.g., Day 7 post-induction) Induction->Treatment Dosing Daily Oral Dosing (this compound or Comparator) Treatment->Dosing Endpoint Endpoint Analysis (e.g., Day 21 or 28) Dosing->Endpoint Histology Histology (Ashcroft Score) Endpoint->Histology Biomarkers Biomarker Analysis (Collagen, α-SMA) Endpoint->Biomarkers

A general workflow for the bleomycin-induced lung fibrosis model.

Key Methodological Details:

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.

  • Treatment: Treatment with the test compound (e.g., this compound) or vehicle is typically initiated after the initial inflammatory phase, around day 7, to model a therapeutic intervention.

  • Dosing: Compounds are administered orally, once or twice daily, for a period of 14 to 21 days.

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized, and lung tissues are collected for analysis.

    • Histopathology: Lung sections are stained (e.g., with Masson's trichrome) to visualize collagen deposition and fibrosis, which is then quantified using the Ashcroft scoring system.[5][6]

    • Biochemical Analysis: Lung collagen content is often measured using a hydroxyproline assay. The expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) can be assessed by immunohistochemistry or western blotting.[7]

Efficacy in Other Fibrosis Models

While the primary focus of this compound's preclinical development has been on pulmonary fibrosis, there are indications that it may have therapeutic potential in other fibrotic diseases.

  • Liver Fibrosis: Preclinical studies have suggested a potential treatment profile for this compound in liver fibrosis. However, specific quantitative data from these models are not yet publicly available.

  • Kidney Fibrosis: The role of the ATX-LPA pathway in kidney fibrosis is an active area of research, but preclinical data on the efficacy of this compound in kidney fibrosis models has not been reported.

Comparison with Alternatives

This compound's primary preclinical comparator is ziritaxestat , another ATX inhibitor that acts through a competitive mechanism.[2] While both have shown efficacy in the bleomycin-induced lung fibrosis model, this compound's non-competitive inhibition and dose-dependent effects are highlighted as key differentiating features.[2] The development of ziritaxestat was discontinued due to an unfavorable benefit-risk profile in clinical trials.[8]

The approved IPF therapies, nintedanib and pirfenidone , serve as important benchmarks. Preclinical data in the bleomycin model show that both compounds can significantly reduce fibrosis.[4]

Summary and Future Directions

This compound has demonstrated promising dose-dependent anti-fibrotic activity in a preclinical model of lung fibrosis, a key advantage over the discontinued competitive inhibitor, ziritaxestat. Its non-competitive mechanism of action suggests it may be effective even in the presence of high substrate concentrations found in fibrotic tissues.[1] While qualitative data are encouraging, the public availability of robust, quantitative, dose-response data from head-to-head comparative studies would allow for a more definitive assessment of its preclinical efficacy.

Further investigation into the efficacy of this compound in other fibrosis models, such as those for liver and kidney fibrosis, is warranted to explore its full therapeutic potential. The ongoing clinical development of this compound will be crucial in determining its ultimate role in the treatment of idiopathic pulmonary fibrosis and other devastating fibrotic diseases.

References

Safety Operating Guide

Proper Disposal of Cudetaxestat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of investigational compounds like Cudetaxestat is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the proper handling and disposal procedures for this compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is vital to protect personnel and the environment from potential harm.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound does not enter the environment. The primary directive for disposal is to send the contents and container to an approved waste disposal plant.[1]

Hazard Classification and Safety Precautions

A thorough understanding of the hazard profile of this compound is the first step in ensuring its safe handling and disposal.

Hazard ClassificationGHS CodeDescription
Acute toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

Key Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P273: Avoid release to the environment.[1]

  • P391: Collect spillage.[1]

  • P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is based on general guidelines for the disposal of investigational and hazardous chemical waste and should be adapted to comply with your institution's specific policies and local regulations.

cluster_0 Disposal Workflow start Start: this compound Waste Generated assess Assess Waste Type (Pure compound, contaminated labware, aqueous solution) start->assess segregate Segregate Waste into Designated Hazardous Waste Container assess->segregate label_container Label Container Clearly: 'Hazardous Waste - this compound' Include hazard pictograms segregate->label_container store Store Securely in a Designated Secondary Containment Area label_container->store schedule Schedule Pickup by Certified Hazardous Waste Vendor store->schedule document Complete Waste Manifest and Maintain Disposal Records schedule->document end_process End: Waste Transferred for Incineration document->end_process

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocol for Neutralization (if applicable and permitted):

Note: Neutralization should only be performed by trained personnel if it is an approved procedure within your institution's waste management plan. Direct disposal via a certified vendor is the preferred method.

In cases where institutional procedures allow for the neutralization of small quantities of acidic or basic solutions containing this compound, the following general steps should be taken. This compound is known to be incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Consult Safety Data Sheet (SDS): Before proceeding, review the SDS for this compound to confirm any specific incompatibilities.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Containment: Work within a certified chemical fume hood.

  • Dilution: If dealing with a concentrated solution, slowly dilute it with a large volume of cold water in a suitable container.

  • Neutralization: Slowly add a neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a dilute acid like citric acid for basic solutions) while monitoring the pH.

  • Final pH: Adjust the pH to a neutral range (typically 6-8), as required by your local wastewater regulations.

  • Disposal of Neutralized Solution: Dispose of the neutralized solution in accordance with your institution's guidelines for aqueous chemical waste.

Signaling Pathway Context: The ATX-LPA Axis

This compound is an inhibitor of autotaxin (ATX), an enzyme that plays a key role in the production of lysophosphatidic acid (LPA).[2] The ATX-LPA signaling axis is implicated in various physiological and pathological processes, including fibrosis.[2] Understanding this pathway highlights the biological activity of this compound and reinforces the need for careful handling and disposal to prevent unintended environmental and biological effects.

cluster_pathway ATX-LPA Signaling Pathway Inhibition LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes LPAR LPA Receptors (LPAR) LPA->LPAR Activates downstream Downstream Signaling (e.g., Fibrosis) LPAR->downstream This compound This compound This compound->ATX Inhibits

Caption: this compound inhibits the ATX enzyme, blocking LPA production.

Regulatory Framework

The disposal of investigational drugs like this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4] It is the responsibility of the generating institution to characterize its waste and ensure it is managed in accordance with all applicable federal, state, and local regulations.

Key Takeaways:

  • Do not dispose of this compound down the drain or in regular trash.

  • Always segregate this compound waste into designated hazardous waste containers.

  • Ensure all waste containers are properly labeled.

  • Work with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all disposal regulations.

  • Maintain meticulous records of all waste disposal activities.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the protection of our ecosystem.

References

Essential Safety and Handling Guidance for Cudetaxestat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Cudetaxestat is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a combination of personal protective equipment and engineering controls is necessary to minimize exposure. The following table summarizes the required safety measures.[1]

Control TypeRequirementRationale
Engineering Controls Ensure adequate ventilation.To minimize inhalation of dust or aerosols.[1]
Provide accessible safety shower and eye wash station.For immediate decontamination in case of accidental exposure.[1]
Eye Protection Safety goggles with side-shields.To protect eyes from splashes or airborne particles.[1]
Hand Protection Protective gloves.To prevent skin contact.[1]
Skin and Body Protection Impervious clothing.To protect skin from exposure.[1]
Respiratory Protection Suitable respirator.To prevent inhalation, especially when handling powder.[1]
Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe working environment.

Handling:

  • Avoid inhalation, contact with eyes, and skin.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use only in areas with appropriate exhaust ventilation.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash skin thoroughly after handling.[1]

Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area.[1]

  • Store away from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid measures are crucial.

  • Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Seek prompt medical attention.[1]

  • Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Dispose of contents and containers to an approved waste disposal plant.[1]

  • Avoid release to the environment and collect any spillage.[1]

Visualizing Workflows

To further clarify the procedural steps for handling and emergency response, the following diagrams illustrate the key workflows.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Don Appropriate PPE: - Safety Goggles - Protective Gloves - Impervious Clothing - Respirator prep2 Ensure Engineering Controls are Active: - Adequate Ventilation - Accessible Safety Shower & Eyewash handle1 Weigh/handle this compound in a ventilated enclosure prep2->handle1 handle2 Avoid dust and aerosol formation handle1->handle2 handle3 Wash hands thoroughly after handling handle2->handle3 store1 Store in a tightly sealed container handle3->store1 dispose1 Collect all waste material handle3->dispose1 store2 Keep in a cool, well-ventilated area (-20°C for powder, -80°C in solvent) store1->store2 dispose2 Dispose of at an approved waste disposal plant dispose1->dispose2

Caption: Workflow for the safe handling of this compound from preparation to disposal.

G Emergency Response for this compound Exposure cluster_first_aid Immediate First Aid exposure Accidental Exposure Occurs skin Skin Contact: Rinse with large amounts of water. Remove contaminated clothing. exposure->skin eye Eye Contact: Flush with large amounts of water. Remove contact lenses. exposure->eye inhalation Inhalation: Move to fresh air. Provide CPR if needed. exposure->inhalation ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. exposure->ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Emergency response protocol for accidental exposure to this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.